molecular formula C42H70O15 B15592077 Dregeoside Da1

Dregeoside Da1

Cat. No.: B15592077
M. Wt: 815.0 g/mol
InChI Key: ITPJPPQJMRCTTO-UHFFFAOYSA-N
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Description

Dregeoside Da1 is a useful research compound. Its molecular formula is C42H70O15 and its molecular weight is 815.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C42H70O15

Molecular Weight

815.0 g/mol

IUPAC Name

3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol

InChI

InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3

InChI Key

ITPJPPQJMRCTTO-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Dregeoside Da1: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1 is a naturally occurring compound that has garnered interest within the scientific community. However, a comprehensive understanding of its mechanism of action at the molecular level remains largely undefined in publicly accessible scientific literature. Extensive database searches for detailed signaling pathways, quantitative experimental data, and specific molecular targets have not yielded in-depth information. This guide serves to transparently address the current knowledge gap and will be updated as new research emerges. While direct mechanistic data is unavailable, this document provides foundational information on the compound.

Compound Profile

This compound is identified by the CAS number 98665-65-7.[1] Its molecular formula is C42H70O15, with a molecular weight of 815 g/mol .[1] It is classified as a glycoside. While the precise biological activities and mechanisms are not well-documented, compounds within the broader class of glycosides have been investigated for a range of therapeutic effects, including anti-cancer properties.[2][3][4]

Current State of Research on Mechanism of Action

As of the latest literature review, there are no published studies that specifically elucidate the mechanism of action of this compound. Scientific investigations detailing its interaction with cellular signaling pathways, its direct molecular targets, or its influence on cellular processes such as apoptosis, proliferation, or angiogenesis are not available.

For context, other glycosides have been shown to exert their effects through various mechanisms. For instance, some cardiac glycosides function by inhibiting the Na+/K+-ATPase pump, which in turn affects intracellular ion concentrations and can trigger downstream signaling events leading to apoptosis in cancer cells.[4] Other glycosides, like certain ginsenosides (B1230088), are believed to modulate reactive oxygen species (ROS)-mediated signaling pathways, including those involving p53, MAPKs, and PI3K/Akt, to induce apoptosis and autophagy in cancerous cells.[2] Frondoside A, a triterpenoid (B12794562) glycoside, is thought to exert its anti-cancer effects by inhibiting p21-activated kinase 1 (PAK1).[5][6]

It is important to emphasize that these are mechanisms of other, distinct glycosides and should not be extrapolated to this compound without direct experimental evidence.

Quantitative Data

A thorough search for quantitative data regarding the biological activity of this compound, such as IC50 values in various cell lines, binding affinities to molecular targets, or effects on enzyme kinetics, did not yield any specific results.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not available due to the absence of published research in this area.

Signaling Pathways and Visualizations

Due to the lack of information on the signaling pathways modulated by this compound, no diagrams can be generated at this time.

Future Directions

The absence of detailed information on the mechanism of action of this compound highlights a significant knowledge gap and a clear opportunity for future research. Key areas for investigation would include:

  • In vitro screening: Assessing the cytotoxic and cytostatic effects of this compound against a panel of human cancer cell lines to identify potential anti-cancer activity.

  • Target identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct molecular targets of this compound.

  • Signaling pathway analysis: Investigating the effect of this compound on key cellular signaling pathways commonly implicated in disease, such as the PI3K/Akt, MAPK, and NF-κB pathways.

  • In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

Conclusion

While this compound has been identified and chemically characterized, its biological mechanism of action remains an open question. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The field awaits foundational research to uncover the therapeutic potential and molecular workings of this compound. This guide will be updated periodically to reflect the latest scientific findings as they become available.

References

Dregeoside Da1: A Comprehensive Technical Guide on its Discovery, Natural Source, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a polyhydroxypregnane glycoside, has been identified from the plant Dregea volubilis. This technical guide provides a comprehensive overview of its discovery, natural sources, and methods for its isolation and characterization. Furthermore, it presents available data on its biological activities, including its cytotoxic effects on various cancer cell lines. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Introduction

Natural products continue to be a significant source of novel chemical entities with therapeutic potential. Among these, pregnane (B1235032) glycosides have garnered attention for their diverse biological activities. This compound is one such compound, belonging to the polyhydroxypregnane class of glycosides. Its discovery and initial characterization have paved the way for further investigation into its pharmacological properties.

Discovery and Natural Source

This compound was first discovered as a constituent of Dregea volubilis (L.) Benth. (family: Apocynaceae), a climbing shrub found in Southeast Asia. Specifically, it has been isolated from the methanolic extract of the leaves and twigs of this plant. The initial structural elucidation of this compound was reported in the mid-1980s and has been subsequently confirmed by various research groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₄₂H₇₀O₁₅[1]
Molecular Weight 815.0 g/mol [1]
CAS Number 98665-65-7[2]
Class Polyhydroxypregnane Glycoside[3]

Experimental Protocols

Isolation of this compound

While a detailed, step-by-step protocol is not fully available in a single source, a general workflow for the isolation of this compound from the leaves and twigs of Dregea volubilis can be constructed based on combined chromatographic methods mentioned in the literature.

Isolation_Workflow plant_material Dried and powdered leaves and twigs of Dregea volubilis extraction Methanol Extraction plant_material->extraction partition Solvent-Solvent Partitioning extraction->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis fractions->tlc purification Further Purification (e.g., repeated column chromatography) tlc->purification pure_compound Pure this compound purification->pure_compound Characterization_Workflow pure_compound Pure this compound nmr 1D & 2D NMR Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) pure_compound->nmr ms High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structural Elucidation nmr->structure ms->structure Signaling_Pathway_Hypothesis dregeoside This compound cell_cycle Cell Cycle Arrest dregeoside->cell_cycle ? apoptosis Induction of Apoptosis dregeoside->apoptosis ? other_pathways Other Signaling Pathways (e.g., MAPK, PI3K/Akt) dregeoside->other_pathways ? cytotoxicity Cytotoxicity in Cancer Cells cell_cycle->cytotoxicity apoptosis->cytotoxicity other_pathways->cytotoxicity

References

The Biosynthesis of Dregeoside Da1 in Dregea volubilis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis pathway of Dregeoside Da1, a C21 steroidal glycoside found in Dregea volubilis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the putative biosynthetic pathway, summarizes available quantitative data, outlines key experimental protocols for isolation and characterization, and provides visual diagrams of the molecular pathways and experimental workflows.

Introduction to this compound and Dregea volubilis

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a medicinal plant known for its rich content of bioactive secondary metabolites. Among these are the C21 steroidal glycosides, a class of compounds with a pregnane (B1235032) skeleton that have garnered interest for their potential pharmacological activities. This compound is one such polyhydroxypregnane glycoside isolated from this plant. Understanding its biosynthesis is crucial for potential biotechnological production and for the discovery of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated in Dregea volubilis, a putative pathway can be constructed based on the general biosynthesis of plant steroids and studies on related species.

Putative Biosynthesis Pathway of this compound

The biosynthesis of C21 steroidal glycosides in plants is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256). In photosynthetic organisms, this cyclization primarily yields cycloartenol (B190886), which serves as the precursor for the vast array of plant steroids[1]. The proposed pathway to this compound can be divided into three main stages: formation of the C21 pregnane core, modification of the aglycone, and glycosylation.

Formation of the Pregnane Core

The initial steps, leading from the universal triterpenoid (B12794562) precursor 2,3-oxidosqualene to the key C21 intermediate pregnenolone, are relatively well-established in plants[2][3][4].

  • Cyclization: 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol[1][5].

  • Conversion to Cholesterol: Cycloartenol undergoes a series of enzymatic reactions, including demethylations and isomerizations, to be converted into cholesterol[4].

  • Side-Chain Cleavage: Cholesterol's side chain is cleaved by a cytochrome P450 side-chain cleavage enzyme (P450scc) to produce pregnenolone, a C21 steroid[6].

  • Formation of Progesterone (B1679170): Pregnenolone is then converted to progesterone through the action of a 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-ketosteroid isomerase (3β-HSD/KSI)[2][6].

Putative Aglycone Formation and Glycosylation

The steps from the basic pregnane core to the specific aglycone of this compound involve a series of hydroxylation and other modifications. These steps are largely speculative and are inferred from the structure of this compound and related compounds found in the Apocynaceae family. The final stage is the attachment of sugar moieties by glycosyltransferases (GTs).

The following diagram illustrates the putative biosynthetic pathway from cycloartenol to this compound.

G Putative Biosynthesis Pathway of this compound cluster_core Established Pregnane Core Biosynthesis cluster_putative Putative Aglycone Modification & Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD/KSI Pregnane Intermediate Pregnane Intermediate Progesterone->Pregnane Intermediate Hydroxylases, Oxidoreductases This compound Aglycone This compound Aglycone Pregnane Intermediate->this compound Aglycone Further Modifications This compound This compound This compound Aglycone->this compound Glycosyltransferases (GTs) G General Experimental Workflow for Isolation cluster_extraction Extraction cluster_isolation Isolation & Purification start Powdered Plant Material defat Defat with Hexane start->defat extract Successive Extraction (e.g., Ethyl Acetate, Methanol) defat->extract evap Evaporate Solvents extract->evap crude Crude Extracts evap->crude cc Silica Gel Column Chromatography crude->cc fractions Collect Fractions cc->fractions tlc TLC Analysis fractions->tlc combine Combine Similar Fractions tlc->combine prep_hplc Preparative HPLC/TLC combine->prep_hplc pure_compound Pure Compound (e.g., this compound) prep_hplc->pure_compound

References

In-Depth Technical Guide on the Structural Elucidation of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a complex polyhydroxypregnane glycoside isolated from the medicinal plant Dregea volubilis, has been a subject of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound. It details the experimental protocols for its isolation and the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that were pivotal in deciphering its intricate molecular architecture. All quantitative data from these analyses are presented in structured tables for clarity and comparative ease. Furthermore, this guide includes visualizations of the experimental workflow and a putative signaling pathway associated with the biological activity of related polyoxypregnane glycosides, rendered using Graphviz to facilitate a deeper understanding of its scientific context.

Introduction

This compound belongs to the family of polyhydroxypregnane glycosides, a class of natural products known for their structural diversity and significant biological properties, including antitumor and anti-inflammatory activities.[1] Isolated from Dregea volubilis (L.) BENTH., a plant used in traditional medicine, the structural determination of this compound has been accomplished through a combination of chemical and spectral methods.[2][3] The definitive structure was first reported by Yoshimura et al. in 1985, laying the groundwork for further investigation into its chemical and biological properties. This guide serves to consolidate the foundational data and methodologies used in its structural elucidation.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the methanolic extract of the leaves of Dregea volubilis involves a multi-step chromatographic process. The general workflow is as follows:

  • Extraction: The dried and powdered leaves of Dregea volubilis are exhaustively extracted with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure to yield a crude residue.[4]

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to fractionate the components based on their polarity. The glycosidic fraction containing this compound typically concentrates in the n-BuOH layer.

  • Column Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃ and MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18) using a suitable solvent system, such as a gradient of acetonitrile (B52724) (MeCN) in water, to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through the comprehensive analysis of its spectroscopic data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The solvent used for these measurements was typically deuterated pyridine (B92270) (C₅D₅N). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition and exact mass of this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆₂H₁₀₀O₂₅
Molecular Weight 1245.5 g/mol
CAS Number 98665-65-7
Appearance Amorphous powder
Source Dregea volubilis (L.) BENTH.[2][3]
¹³C NMR Spectroscopic Data of this compound

The ¹³C NMR spectral data were crucial for identifying the carbon skeleton of the aglycone and the nature of the sugar moieties. The data presented below is based on the original work by Yoshimura et al. (1985).

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
137.51'97.8
228.12'75.4
378.23'78.1
439.14'80.7
5140.95'72.6
6121.76'18.4
732.11''97.8
840.72''75.4
950.23''78.1
1037.04''80.7
1172.15''72.6
1281.16''18.4
1354.81'''101.9
1485.82'''75.1
1535.93'''78.1
1675.44'''71.6
1763.95'''77.9
1817.96'''62.8
1919.41''''104.8
2071.52''''75.4
2115.93''''85.1
4''''72.6
5''''69.3
6''''18.4

Solvent: C₅D₅N

¹H NMR Spectroscopic Data of this compound

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key assignments are summarized below.

Proton No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-65.36m
H-181.29s
H-191.32s
H-212.16s
Anomeric4.65, 4.72d9.6, 7.8

Note: A complete assignment of all proton signals requires advanced 2D NMR techniques.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant Dregea volubilis (leaves) extraction Methanolic Extraction plant->extraction partition Solvent Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc Preparative HPLC column_chrom->hplc da1 Pure this compound hplc->da1 analysis Spectroscopic Analysis da1->analysis nmr 1D & 2D NMR analysis->nmr ms Mass Spectrometry analysis->ms elucidation Structural Elucidation nmr->elucidation ms->elucidation

Caption: Isolation and structural elucidation workflow for this compound.

Putative Signaling Pathway

Polyoxypregnane glycosides from Dregea volubilis have been shown to exhibit chondroprotective effects by inhibiting the inflammatory cascade in chondrocytes. A key mechanism is the suppression of Interleukin-1β (IL-1β) induced Matrix Metalloproteinase (MMP) expression.

signaling_pathway il1b IL-1β receptor IL-1 Receptor il1b->receptor binds nfkb NF-κB Pathway receptor->nfkb activates mmp_gene MMP Gene Expression nfkb->mmp_gene promotes mmp MMPs (e.g., MMP-1, MMP-13) mmp_gene->mmp leads to degradation Cartilage Degradation mmp->degradation causes da1 This compound (Polyoxypregnane Glycoside) da1->nfkb inhibits

Caption: Inhibition of IL-1β induced cartilage degradation pathway.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed NMR and MS data have provided an unambiguous assignment of its complex steroidal glycoside structure. This foundational knowledge is indispensable for the scientific community, particularly for researchers in drug discovery and development who may explore the therapeutic potential of this compound and its analogs. The putative chondroprotective mechanism of related compounds highlights a promising area for future pharmacological studies. This guide provides a centralized resource of the core data and methodologies essential for advancing research on this fascinating molecule.

References

Dregeoside Da1: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a naturally occurring polyoxypregnane glycoside isolated from Dregea volubilis, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of public data, this document also outlines general experimental protocols for the characterization and stability assessment of steroidal glycosides, offering a framework for researchers working with this and similar compounds. All quantitative data found in the public domain has been summarized, and logical workflows for experimental procedures are visualized.

Chemical Properties of this compound

This compound was first isolated and its structure elucidated in 1985. It belongs to the class of polyoxypregnane glycosides, which are characterized by a C21 steroidal aglycone linked to one or more sugar moieties.

General Properties

Table 1: General Chemical Properties of this compound

PropertyValueSource/Comment
CAS Number 98665-65-7Chemical Abstracts Service Registry Number.
Molecular Formula C₄₂H₇₀O₁₅Derived from structural elucidation studies.
Molecular Weight 815.0 g/mol Calculated from the molecular formula.
IUPAC Name Data not availableA systematic name has not been found in public databases.
Chemical Class Polyoxypregnane GlycosideA steroid glycoside with a C21 aglycone.
Source Dregea volubilis (L.) Benth.A climbing plant in the Apocynaceae family.
Solubility

Qualitative solubility information for this compound is available from commercial suppliers. This information is crucial for the preparation of stock solutions and experimental media. Quantitative solubility data is not currently available.

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource/Comment
DMSO SolubleDimethyl sulfoxide (B87167) is a common solvent for polar organic compounds.
Pyridine SolubleA basic heterocyclic organic compound.
Methanol (B129727) SolubleA polar protic solvent.
Ethanol SolubleA polar protic solvent commonly used in biological assays.

Stability of this compound

Detailed stability studies on this compound have not been published in the accessible scientific literature. The Safety Data Sheet for this compound indicates "no data available" for stability and reactivity. However, the general stability of steroidal glycosides can be inferred from their chemical structure.

The glycosidic bonds are susceptible to hydrolysis under acidic conditions. The ester functionalities, if present in related compounds, would be labile to both acidic and basic hydrolysis. The stability of this compound in various matrices (e.g., buffers, biological fluids) would need to be determined empirically. A general workflow for assessing the stability of a natural product like this compound is presented in the following diagram.

Stability_Assessment_Workflow General Workflow for Stability Assessment of a Natural Product cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analytical Method cluster_3 Analysis and Data Interpretation Compound Pure Compound (e.g., this compound) StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution Acid Acid Hydrolysis (e.g., 0.1 M HCl) StockSolution->Acid Incubate under stress conditions Base Base Hydrolysis (e.g., 0.1 M NaOH) StockSolution->Base Incubate under stress conditions Oxidation Oxidation (e.g., 3% H₂O₂) StockSolution->Oxidation Incubate under stress conditions Thermal Thermal Stress (e.g., 60°C) StockSolution->Thermal Incubate under stress conditions Photochemical Photochemical Stress (e.g., UV/Vis light) StockSolution->Photochemical Incubate under stress conditions Analysis Analyze Samples at Different Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis HPLC Develop Stability-Indicating HPLC-UV/MS Method HPLC->Analysis Degradation Identify and Quantify Degradation Products Analysis->Degradation Kinetics Determine Degradation Kinetics and Half-life Degradation->Kinetics Report Generate Stability Report Kinetics->Report

Caption: A general experimental workflow for assessing the stability of a natural product.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following section provides a representative protocol for the stability testing of a steroidal glycoside using High-Performance Liquid Chromatography (HPLC), which can be adapted for this compound.

General Protocol for Stability Testing of a Steroidal Glycoside

Objective: To evaluate the stability of a steroidal glycoside under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).

Materials:

  • Steroidal glycoside (e.g., this compound)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of the steroidal glycoside and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial in an oven at 60°C for 48 hours.

    • Photostability: Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH guidelines.

  • HPLC Analysis:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used for the separation of steroidal glycosides.

    • Gradient Program: A typical gradient might start with 80% water and 20% acetonitrile, ramping to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or MS detection for peak identification.

  • Data Analysis:

    • Analyze the chromatograms of the stressed samples and compare them to the chromatogram of an untreated control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and, if possible, characterize the major degradation products using MS.

The following diagram illustrates the logical flow of this experimental protocol.

Experimental_Protocol_Workflow Experimental Protocol for Forced Degradation Study start Start prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS Method stress_conditions->hplc_analysis data_analysis Analyze Chromatographic Data hplc_analysis->data_analysis calc_degradation Calculate % Degradation data_analysis->calc_degradation identify_products Identify Degradation Products data_analysis->identify_products end End calc_degradation->end identify_products->end

Caption: A logical workflow for a forced degradation experimental protocol.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways modulated by this compound. Research into the biological activity of extracts from Dregea volubilis suggests potential anti-inflammatory and other therapeutic effects, but the molecular targets of individual compounds like this compound have not been elucidated.

Conclusion

This compound is a polyoxypregnane glycoside with a defined chemical structure but limited publicly available data on its specific chemical properties and stability. This guide has summarized the available information and provided a framework of general experimental protocols that can be applied to this compound and other similar natural products. Further research is required to fully characterize the physicochemical properties, stability profile, and biological activity of this compound to unlock its full potential in drug discovery and development. Researchers are encouraged to perform the necessary experimental work to establish a comprehensive profile for this compound.

Biological Activity of Dregea volubilis Crude Extracts: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a naturally occurring pregnane (B1235032) glycoside isolated from the plant Dregea volubilis (syn. Wattakakka volubilis), a perennial woody vine belonging to the Asclepiadaceae family.[1][2][3] This plant has a rich history in traditional medicine, particularly in Ayurveda, where it is used to treat a variety of ailments including eye infections, diabetes, and skin diseases.[4] While this compound is a purified compound, scientific investigation has largely focused on the biological activities of crude extracts from various parts of Dregea volubilis. This technical guide provides a comprehensive overview of the documented biological activities of these crude extracts, presenting quantitative data, detailed experimental protocols, and conceptual diagrams of experimental workflows.

Data on Biological Activities

The biological activities of Dregea volubilis crude extracts are multifaceted, with studies demonstrating antimicrobial, antioxidant, anti-inflammatory, antidiabetic, antitumor, and phytotoxic properties. The following tables summarize the key quantitative findings from various studies.

Antimicrobial Activity
Extract TypePlant PartTest OrganismQuantitative DataReference
MethanolicFruitsPseudomonas aeruginosa15 mm inhibition zone[1]
ChloroformLeavesStaphylococcus aureus, Pseudomonas aeruginosaPotent inhibitory action at 66.66 µg/ml[5]
EthanolicLeavesGram-positive, Gram-negative bacteria, and fungiComparable to standard drugs ciprofloxacin (B1669076) and amphotericin[6]
Antioxidant Activity
Extract TypePlant PartAssayIC50 ValueReference
EthanolicLeavesDPPH scavenging-[5]
HexaneLeavesABTS method13.26 to 24.36 µg/ml[5]
ChloroformLeavesABTS method13.26 to 24.36 µg/ml[5]
ChloroformLeavesH2O2 methodPotent activity, comparable to standard rutin[5]
Watery & EthanolicFruitsDPPH assayLess potent than isolated compounds[1]
Anti-inflammatory Activity
Extract TypePlant PartAnimal ModelDose% Inhibition of Paw EdemaReference
MethanolicLeavesCarrageenan-induced paw edema100, 200, 400 mg/kgSignificant reduction[7]
Chloroform FractionLeavesCarrageenan-induced paw edema-66% (most potent)[7]
Antidiabetic Activity
Extract TypePlant PartAnimal ModelDoseEffectReference
EthanolicLeavesStreptozotocin-induced diabetic rats200 mg/kgSignificant reduction in fasting blood glucose[8]
Active Fraction (Dv-1)LeavesStreptozotocin-induced diabetic rats100 mg/kgSignificant reduction in fasting blood glucose, cholesterol, and triglycerides; improvement in HDL[8]
Phytotoxic Activity
Extract TypePlant PartTest PlantIC50 Value (mg D.W. equivalent extract/mL)Reference
Aqueous MethanolicLeavesItalian ryegrass (roots)3.21[9]
Aqueous MethanolicLeavesCress (roots)4.93[9]
Aqueous MethanolicLeavesItalian ryegrass (shoots)10.15[9]
Aqueous MethanolicLeavesCress (shoots)7.94[9]

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the biological activities of Dregea volubilis crude extracts.

Preparation of Plant Extracts

Fresh leaves or fruits of Dregea volubilis are collected, shade-dried at room temperature, and ground into a fine powder.[5][8] The powdered material is then subjected to extraction using various solvents such as petroleum ether, chloroform, methanol, or ethanol, often through methods like Soxhlet extraction or cold percolation.[5][8] The resulting crude extracts are then concentrated under reduced pressure and stored for further investigation.

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Nutrient agar (B569324) plates are prepared and inoculated with a standardized suspension of the test microorganism.

  • Wells of a defined diameter (e.g., 10 mm) are aseptically punched into the agar.

  • A specific volume (e.g., 0.2 mL) of the plant extract, dissolved in a suitable solvent, is added to each well.

  • The plates are incubated at 37°C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[1]

Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Different concentrations of the plant extract are prepared in a suitable solvent (e.g., ethanol).

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is prepared.

  • The plant extract solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the extract). Ascorbic acid is often used as a positive control.[5]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
  • Experimental animals (e.g., rats) are divided into control, standard, and test groups.

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The test groups are orally administered with different doses of the plant extract. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

  • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce inflammation.

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the control group.[7]

Antidiabetic Activity Assay (Streptozotocin-Induced Diabetic Model)
  • Diabetes is induced in experimental animals (e.g., rats) by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.

  • Diabetic animals are divided into control, standard, and test groups.

  • The test groups are orally administered with the plant extract for a specified period (e.g., 21 days). The standard group receives a known antidiabetic drug (e.g., metformin), and the control group receives the vehicle.

  • Fasting blood glucose levels are monitored at regular intervals.

  • At the end of the study, blood samples are collected to analyze lipid profiles (total cholesterol, triglycerides, HDL).[8]

Visualizations: Workflows and Pathways

Due to the limited information on specific signaling pathways targeted by the crude extracts of Dregea volubilis in the reviewed literature, the following diagrams illustrate the general experimental workflows for assessing biological activity.

Experimental_Workflow_for_Antimicrobial_Activity cluster_preparation Preparation cluster_assay Assay Plant_Material Dregea volubilis (Leaves/Fruits) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Methanol, Ethanol, etc.) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Extract_Addition Addition of Crude Extract Crude_Extract->Extract_Addition Agar_Plate Agar Plate Inoculation with Test Microorganism Well_Creation Creation of Wells Agar_Plate->Well_Creation Well_Creation->Extract_Addition Incubation Incubation (37°C, 24h) Extract_Addition->Incubation Measurement Measurement of Inhibition Zone Incubation->Measurement

Caption: Workflow for Antimicrobial Activity Assessment.

Experimental_Workflow_for_Anti_inflammatory_Activity Animal_Grouping Animal Grouping (Control, Standard, Test) Initial_Measurement Initial Paw Volume Measurement Animal_Grouping->Initial_Measurement Oral_Administration Oral Administration (Vehicle, Standard Drug, Crude Extract) Initial_Measurement->Oral_Administration Carrageenan_Injection Carrageenan Injection (Induction of Inflammation) Oral_Administration->Carrageenan_Injection Post_Measurement Paw Volume Measurement (at intervals) Carrageenan_Injection->Post_Measurement Data_Analysis % Inhibition Calculation Post_Measurement->Data_Analysis

Caption: Workflow for In Vivo Anti-inflammatory Assay.

Conclusion

Crude extracts from Dregea volubilis exhibit a broad spectrum of promising biological activities, validating their use in traditional medicine. The presence of various phytochemicals, including alkaloids, flavonoids, terpenoids, and glycosides like this compound, likely contributes to these effects through synergistic actions.[4][10] While the current body of research provides a strong foundation, further studies are warranted to elucidate the specific mechanisms of action and the signaling pathways modulated by the active constituents of these extracts. Such investigations are crucial for the potential development of new therapeutic agents from this valuable medicinal plant.

References

A Proposed Framework for the Preliminary In Vitro Screening of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a pregnane (B1235032) glycoside, a class of natural products known for a variety of biological activities.[1][2][3][4][5] While the specific bioactivities of this compound have not been extensively reported, its chemical class suggests potential therapeutic properties, including anti-inflammatory effects. This document outlines a comprehensive technical framework for the preliminary in vitro screening of this compound to assess its potential as an anti-inflammatory agent. The proposed workflow begins with evaluating cytotoxicity, proceeds to screen for anti-inflammatory activity by measuring nitric oxide production, and concludes with an initial investigation into the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Proposed Screening Strategy

The preliminary in vitro evaluation of this compound is structured as a three-stage process:

  • Cytotoxicity Assessment: To identify a non-toxic concentration range of this compound for use in subsequent bioactivity assays. This is a critical first step to ensure that any observed effects are not due to cell death.

  • Anti-inflammatory Activity Screening: To evaluate the potential of this compound to modulate inflammatory responses in a well-established cellular model. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages will be the primary endpoint.

  • Mechanistic Investigation: To gain initial insights into the molecular pathways through which this compound may exert its anti-inflammatory effects. This will focus on the modulation of key proteins in the NF-κB and MAPK signaling cascades, which are central to the inflammatory process.[6][7]

Data Presentation

The quantitative data generated from the proposed experiments should be organized into clear and structured tables for straightforward interpretation and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100
X1
X2
X3
X4
X5
Positive Control (e.g., Doxorubicin)

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM) (Mean ± SD)Inhibition of NO Production (%)
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPSX1 (Non-toxic)
This compound + LPSX2 (Non-toxic)
This compound + LPSX3 (Non-toxic)
Positive Control (e.g., L-NMMA) + LPSY

Table 3: Densitometric Analysis of Key Proteins in the NF-κB and MAPK Pathways Following Treatment with this compound

Target ProteinTreatment GroupRelative Protein Expression (Normalized to Loading Control) (Mean ± SD)
NF-κB Pathway
p-p65Control
LPS
This compound + LPS
p-IκBαControl
LPS
This compound + LPS
MAPK Pathway
p-p38Control
LPS
This compound + LPS
p-ERK1/2Control
LPS
This compound + LPS
p-JNKControl
LPS
This compound + LPS

Experimental Protocols

Detailed methodologies for the proposed key experiments are provided below.

Protocol 1: Cell Culture and Maintenance of RAW 264.7 Macrophages

This protocol describes the standard procedures for culturing the RAW 264.7 murine macrophage cell line, which is a widely used model for studying inflammation.[8][9]

  • Materials:

    • RAW 264.7 cell line (ATCC TIB-71)

    • Dulbecco's Modified Eagle Medium (DMEM), high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Cell scrapers

    • Sterile cell culture flasks (75 cm²) and plates

  • Procedure:

    • Complete Growth Medium: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.

    • Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[8]

    • Culturing: Transfer the cell suspension to a 75 cm² cell culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10]

    • Subculturing: When cells reach 60-70% confluency, remove the culture medium. Wash the cells once with sterile PBS. Add fresh medium and detach the adherent cells using a cell scraper.[8][10] Aspirate the cell suspension and dispense into new flasks at a suitable split ratio (e.g., 1:4 to 1:6). The growth medium should be refreshed every 2-3 days.[8][10]

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13]

  • Materials:

    • RAW 264.7 cells

    • 96-well flat-bottom plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

    • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells treated with vehicle (e.g., 0.1% DMSO) as a control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

    • Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][14]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13][14]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[11][14]

    • Calculation: Calculate cell viability as follows: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production by LPS-stimulated macrophages.[15][16]

  • Materials:

    • RAW 264.7 cells

    • 24-well plates

    • This compound stock solution

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid). Mix equal volumes of A and B immediately before use.[16]

    • Sodium nitrite (for standard curve)

    • 96-well plate for reading

    • Microplate reader

  • Procedure:

    • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and incubate overnight.[17]

    • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

    • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with a known iNOS inhibitor (e.g., L-NMMA) plus LPS.[16][17]

    • Sample Collection: After 24 hours, collect the cell culture supernatant from each well.

    • Griess Reaction: In a 96-well plate, mix 100 µL of the collected supernatant with 100 µL of the freshly prepared Griess reagent.[16]

    • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[16]

    • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the phosphorylated (activated) forms of p65, IκBα, p38, ERK1/2, and JNK.[18][19]

  • Materials:

    • RAW 264.7 cells

    • 6-well plates

    • This compound and LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-ERK1/2, anti-p-JNK, and loading controls like β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) detection reagent and imaging system

  • Procedure:

    • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS for the appropriate duration (e.g., 30 minutes for phosphorylation events). Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18][19]

    • Detection: Wash the membrane again with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows and the signaling pathways to be investigated.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Analysis cluster_results Phase 3: Endpoints culture RAW 264.7 Cell Culture seed Seed Cells in Plates (96-well, 24-well, 6-well) culture->seed treat_cytotox Treat with this compound (Concentration Gradient) treat_no Pre-treat with this compound + LPS Stimulation treat_wb Treat with this compound + LPS Stimulation mtt MTT Assay treat_cytotox->mtt cytotox_res Determine Non-Toxic Concentration Range mtt->cytotox_res griess Griess Assay for NO treat_no->griess no_res Quantify Anti-inflammatory Activity (NO Inhibition) griess->no_res wb Western Blot Analysis treat_wb->wb mech_res Investigate Mechanism (NF-κB & MAPK Pathways) wb->mech_res

Caption: Proposed experimental workflow for the in vitro screening of this compound.

G cluster_cyto Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa p-IκBα IKK->IkBa Phosphorylation Proteasome Proteasome Degradation IkBa->Proteasome NFkB NF-κB (p65/p50) Proteasome->NFkB Release NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Da1 This compound (Hypothesized Inhibition) Da1->IKK Da1->NFkB_nuc

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

G Stimulus External Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Cellular Response (Inflammation) TranscriptionFactors->Response Leads to Da1 This compound (Hypothesized Inhibition) Da1->MAPK

Caption: A generalized MAPK signaling cascade (e.g., p38 pathway).

References

Dregeoside Da1: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dregeoside Da1 is a steroidal glycoside belonging to the polyhydroxypregnane class of compounds.[1] It has been isolated from Dregea volubilis (L.f.) Benth. ex Hook.f. (synonym: Wattakaka volubilis), a plant species from the Apocynaceae family.[1] The molecular formula of this compound is C42H70O15, and its molecular weight is 815 g/mol .[2][3] While specific biological activity data for this compound is limited in publicly available literature, the broader class of pregnane (B1235032) glycosides and steroidal glycosides from the Asclepiadaceae family, to which Dregea volubilis belongs, have demonstrated significant potential in drug discovery, particularly in the areas of oncology and inflammatory diseases. This guide provides an in-depth overview of the potential biological activities of this compound based on data from structurally related compounds, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways.

Potential Biological Activities

Based on the activities of analogous steroidal glycosides, this compound is a promising candidate for investigation into its cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Pregnane glycosides have been reported to exhibit significant cytotoxic effects against various cancer cell lines. This activity is often mediated through the induction of apoptosis.

Data Presentation: Cytotoxicity of Structurally Related Pregnane Glycosides

The following table summarizes the cytotoxic activities of several pregnane glycosides isolated from plants of the Asclepiadaceae family against various human cancer cell lines. This data provides a strong rationale for evaluating this compound in similar assays.

CompoundCancer Cell LineIC50 (µM)Reference
Fuscastatin (semisynthetic derivative)HL-60 (human myeloid leukemia)10 ± 1.5[4][5]
Pregnane Glycoside 1SK-MEL-1 (human melanoma)31.3 ± 0.5[4]
FuscastatinSK-MEL-1 (human melanoma)26.2 ± 0.7[4]
Cissasteroid GHL-602.19[6]
Cissasteroid GA549 (lung carcinoma)14.38[6]
Cissasteroid GSMMC-7721 (hepatocellular carcinoma)2.00[6]
Cissasteroid GMCF-7 (breast adenocarcinoma)7.58[6]
Cissasteroid GSW480 (colon adenocarcinoma)7.44[6]
Anti-inflammatory Activity

Steroidal glycosides have been shown to possess potent anti-inflammatory properties. A common mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory mediators.

Data Presentation: Anti-inflammatory Activity of Structurally Related Steroidal Glycosides

The table below presents data on the anti-inflammatory effects of steroidal glycosides, highlighting their potential to inhibit nitric oxide (NO) production, a key inflammatory mediator.

CompoundCell LineAssayIC50 (µM)Reference
Gnetumoside ARAW 264.7 (murine macrophages)LPS-stimulated NO production14.10 ± 0.75[7]
Gnetumoside BRAW 264.7 (murine macrophages)LPS-stimulated NO production27.88 ± 0.86[7]
Various Steroidal GlycosidesRAW 264.7 (murine macrophages)LPS-stimulated NO production11.33 to 49.35[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential cytotoxic and anti-inflammatory activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B, incubating for 10 minutes at room temperature for each step, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Many steroidal glycosides exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway initiated by inflammatory stimuli.

Intrinsic Apoptosis Pathway

The intrinsic or mitochondrial pathway of apoptosis is a common mechanism by which cytotoxic compounds induce cancer cell death.

Intrinsic_Apoptosis cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cyto Cytoplasm Compound This compound (Hypothesized) Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Bcl2->Bax Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activation ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleavage & Activation Casp3 Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway leading to programmed cell death.

Experimental Workflow for Bioactivity Screening

This diagram outlines a general workflow for the isolation and biological evaluation of steroidal glycosides like this compound.

Experimental_Workflow Plant Plant Material (e.g., Dregea volubilis) Extraction Extraction (e.g., Methanol) Plant->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC) Fractionation->Isolation Compound This compound Isolation->Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Production) Compound->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism AntiInflammatory->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for natural product isolation and bioactivity screening.

Conclusion

This compound, a steroidal glycoside from Dregea volubilis, represents a molecule of interest for further pharmacological investigation. The data from structurally similar pregnane and steroidal glycosides strongly suggest its potential as a cytotoxic and anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound and related natural products. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

Potential Therapeutic Targets of Dregeoside Da1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a polyoxypregnane glycoside isolated from the medicinal plant Dregea volubilis, represents a promising but underexplored natural product with potential therapeutic applications. While direct research on this compound is limited, studies on closely related polyoxypregnane glycosides and extracts from Dregea volubilis have revealed significant anti-inflammatory, anti-tumor, and chondroprotective activities. This technical guide synthesizes the available preclinical evidence to elucidate the potential therapeutic targets and mechanisms of action of this compound. By examining the biological activities of analogous compounds, we infer potential signaling pathways that this compound may modulate, including NF-κB, MAPK, and apoptotic pathways. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related pregnane (B1235032) glycosides.

Introduction

Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Asclepiadaceae family, has a long history of use in traditional medicine for treating a variety of ailments, including tumors and inflammatory conditions. Phytochemical investigations of this plant have led to the isolation of several bioactive compounds, including a class of C21 steroidal glycosides known as polyoxypregnane glycosides. This compound belongs to this class of compounds. While specific studies on this compound are not abundant in publicly available literature, the documented biological activities of other pregnane glycosides and extracts from Dregea volubilis provide a strong basis for predicting its therapeutic potential and molecular targets.

This guide will focus on three primary areas of potential therapeutic application for this compound based on evidence from related compounds: anti-inflammatory effects, anti-tumor activity, and chondroprotective properties.

Potential Anti-inflammatory and Immunomodulatory Targets

Extracts from Dregea volubilis have demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. These activities are likely attributable to the polyoxypregnane glycosides present in the extracts, suggesting that this compound may exert similar effects through the modulation of key inflammatory pathways.

A key mechanism implicated in the anti-inflammatory effects of Dregea volubilis extracts is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . A polyoxypregnane glycoside (PPG) isolated from the plant has been shown to inhibit NF-κB activation[1]. This is a critical target as NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Furthermore, methanolic extracts of Dregea volubilis leaves have been shown to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[2][3]. NO is a key inflammatory mediator, and its inhibition is a common target for anti-inflammatory drugs. The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS), a process frequently controlled by NF-κB.

Another potential mechanism is the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism, as suggested by studies on the leaf extract of Dregea volubilis[4][5]. These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation and pain.

An ethanol (B145695) extract of Dregea volubilis stems has also been shown to selectively induce apoptosis in activated T-lymphocytes, suggesting an immunomodulatory role that could be beneficial in T-cell-mediated inflammatory diseases[6][7]. This process was found to be Fas-independent and involved the activation of caspase-3 [6][7].

Quantitative Data on Anti-inflammatory Activity of Dregea volubilis Extracts
Extract/CompoundModelDosageEffectReference
Methanolic Extract of Leaves (MEDV)Carrageenan-induced paw edema in rats100, 200, 400 mg/kgSignificant reduction in paw edema[2]
Chloroform Fraction of MEDVCarrageenan-induced paw edema in rats100 mg/kg66% inhibition of paw edema[2][3]
Methanolic Extract of Leaves (MEDV)LPS-induced NO production in mouse peritoneal macrophages0-100 µg/mlReduction in NO production[2]

Signaling Pathway for Potential Anti-inflammatory Action

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Inflammatory Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_p65_p50->Pro_inflammatory_Genes Activates Transcription Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators Leads to production of Dregeoside_Da1 This compound (Potential Action) Dregeoside_Da1->IKK Inhibits Dregeoside_Da1->NFkB_p65_p50 Inhibits Translocation

Potential Anti-inflammatory Signaling Pathway of this compound.

Potential Anti-tumor Targets

Extracts from Dregea volubilis and some of its isolated glycosides have shown promising anti-tumor activities. Dregeosides Ap1 and A01, which are structurally related to this compound, have demonstrated antitumor activity against melanoma B-16 in mice[8]. Methanol (B129727) extracts of the leaves and petroleum ether extracts of the fruits have been effective against Ehrlich ascites carcinoma (EAC) in mice[8][9].

The proposed mechanism for the anti-tumor effect of the leaf extract involves the augmentation of the antioxidant defense system . In tumor-bearing mice, the extract led to a decrease in hepatic lipid peroxidation and an increase in the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase [9]. Oxidative stress is known to contribute to cancer development and progression, and enhancing the antioxidant capacity of the host can be a viable anti-cancer strategy.

Furthermore, the ability of Dregea volubilis extracts to induce apoptosis in activated T-cells via caspase-3 activation suggests that this compound might also trigger apoptosis in cancer cells[6][7]. Many natural product-based anticancer drugs exert their effects by inducing programmed cell death in malignant cells. Potential targets in this pathway could include members of the Bcl-2 family of proteins and the caspase cascade .

Quantitative Data on Anti-tumor Activity of Dregea volubilis Extracts
Extract/CompoundCell Line/ModelDosageEffectReference
Methanol Extract of Leaves (MEDV)Ehrlich Ascites Carcinoma (EAC) cells (in vitro)IC₅₀ = 85.51 ± 4.07 µg/mlCytotoxicity[9]
Methanol Extract of Leaves (MEDV)EAC tumor-bearing mice (in vivo)50, 100, 200 mg/kgDecreased tumor volume, packed cell volume, and viable cell count; Increased non-viable cell count[9]
Petroleum Ether Extract of Fruits (PEDV)EAC tumor-bearing mice (in vivo)100, 200 mg/kgSignificant decrease in tumor volume and weight; Increased lifespan[8]

Workflow for Investigating Anti-tumor Activity

antitumor_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cell_Lines Cancer Cell Lines (e.g., Melanoma, Carcinoma) Treat_Da1 Treat with this compound (Dose-response) Cancer_Cell_Lines->Treat_Da1 Viability_Assay Cell Viability Assay (MTT, XTT) Treat_Da1->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI, Caspase activity) Treat_Da1->Apoptosis_Assay ROS_Assay ROS Production Assay Treat_Da1->ROS_Assay Animal_Model Tumor Xenograft Model (e.g., in mice) Viability_Assay->Animal_Model Proceed if effective Treat_Da1_invivo Administer this compound Animal_Model->Treat_Da1_invivo Monitor_Tumor Monitor Tumor Growth and Survival Treat_Da1_invivo->Monitor_Tumor Biochemical_Analysis Biochemical Analysis (Antioxidant enzymes, Apoptosis markers) Monitor_Tumor->Biochemical_Analysis

Experimental Workflow for Evaluating Anti-tumor Potential.

Potential Chondroprotective Targets

A novel polyoxypregnane glycoside (PGG) isolated from the roots of Dregea volubilis has demonstrated significant chondroprotective effects in an in vitro model of cartilage degradation[10][11]. This suggests a potential therapeutic application for this compound in degenerative joint diseases like osteoarthritis.

The chondroprotective activity of PGG was observed in an interleukin-1β (IL-1β)-stimulated porcine cartilage explant model [10][11]. IL-1β is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of osteoarthritis by promoting the breakdown of the extracellular matrix of cartilage.

The specific targets modulated by PGG in this model include:

  • Matrix Metalloproteinases (MMPs) : PGG was effective in reducing MMP-2 activity. MMPs are a family of enzymes that degrade extracellular matrix components, including collagen and proteoglycans, leading to cartilage destruction. The inhibition of MMP expression and activity is a key therapeutic strategy for osteoarthritis. The study also noted that PGG inhibited MMP gene and protein expression in human articular chondrocytes[1].

  • Glycosaminoglycans (GAGs) and Hyaluronan (HA) : PGG reduced the IL-1β-induced release of sulfated glycosaminoglycans (S-GAG) and hyaluronan (HA) from the cartilage explants[10][11]. GAGs and HA are essential components of the cartilage matrix, providing it with compressive strength and lubrication.

  • NF-κB Pathway : The study also indicated that PGG inhibits NF-κB activation in human articular chondrocytes, which is consistent with its anti-inflammatory effects and provides a mechanism for the downregulation of MMPs and other inflammatory mediators[1].

Quantitative Data on Chondroprotective Activity of a Dregea volubilis Polyoxypregnane Glycoside (PGG)
ParameterModelTreatmentEffectReference
S-GAG releaseIL-1β-stimulated porcine cartilage explantsPGGReduction in IL-1β-induced release[10][11]
HA releaseIL-1β-stimulated porcine cartilage explantsPGGReduction in IL-1β-induced release[10][11]
MMP-2 activityIL-1β-stimulated porcine cartilage explantsPGGReduction in IL-1β-induced activity[10][11]
NF-κB activationIL-1β-stimulated human articular chondrocytesPGG (6.25–25 μM)Inhibition of activation[1]

Signaling Pathway for Potential Chondroprotective Action

chondroprotective_pathway cluster_stimulus Pro-inflammatory Cytokine cluster_cell Chondrocyte IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R NFkB_Pathway NF-κB Pathway IL1R->NFkB_Pathway Activates MMP_Genes MMP Gene Expression (e.g., MMP-2) NFkB_Pathway->MMP_Genes Upregulates Matrix_Degradation Cartilage Matrix Degradation MMP_Genes->Matrix_Degradation Leads to Dregeoside_Da1 This compound (Potential Action) Dregeoside_Da1->NFkB_Pathway Inhibits

Potential Chondroprotective Signaling Pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the studies cited are available in the respective publications. Below is a generalized methodology for key experiments based on the available literature.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
  • Animals: Wistar albino rats of either sex (150-200g) are used.

  • Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the extract or compound).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 ml of 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-tumor Activity (MTT Assay)
  • Cell Culture: A suitable cancer cell line (e.g., Ehrlich Ascites Carcinoma) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

    • The formazan (B1609692) crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Chondroprotective Effect in Cartilage Explants
  • Cartilage Explant Culture: Full-thickness articular cartilage is harvested from porcine femoral condyles and cultured as explants.

  • Procedure:

    • Cartilage explants are cultured in a serum-free medium for a stabilization period.

    • The explants are then treated with IL-1β in the presence or absence of different concentrations of the test compound (e.g., PGG).

    • The culture medium and cartilage explants are collected after a defined incubation period.

  • Analysis:

    • The concentration of sulfated glycosaminoglycans (S-GAG) and hyaluronan (HA) in the culture medium is determined using specific assays (e.g., DMMB assay for S-GAG and ELISA for HA).

    • The activity of MMPs (e.g., MMP-2) in the medium is assessed by zymography.

    • The remaining uronic acid (a component of GAGs) in the cartilage explants is quantified.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently limited, the substantial body of research on extracts of Dregea volubilis and its other polyoxypregnane glycosides provides a compelling rationale for its investigation as a potential therapeutic agent. The most promising therapeutic areas appear to be in the treatment of inflammatory disorders, cancer, and degenerative joint diseases.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • In-depth in vitro and in vivo studies to confirm its anti-inflammatory, anti-tumor, and chondroprotective effects.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound using techniques such as transcriptomics, proteomics, and kinome profiling.

  • Structure-activity relationship (SAR) studies of this compound and related pregnane glycosides to optimize their therapeutic potential.

This technical guide serves as a starting point to stimulate further research into the pharmacological properties of this compound, a natural product with the potential to yield novel therapeutic leads.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Dregeoside Da1 in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dregeoside Da1 is a cardiac glycoside, a class of naturally occurring compounds known for their potent effects on cardiovascular function. These compounds are primarily found in a variety of plant species, including those of the Dregea genus, such as Dregea volubilis. The core biological activity of cardiac glycosides stems from their ability to inhibit the Na+/K+-ATPase pump, a critical enzyme in cellular ion homeostasis[1]. This inhibition leads to a cascade of events that can be therapeutically beneficial in conditions like congestive heart failure and cardiac arrhythmias[1]. Beyond their cardiotonic effects, recent research has unveiled the potential of cardiac glycosides in cancer therapy, primarily through the modulation of signaling pathways like TNF-α/NF-κB and Src/MAPK, and the induction of apoptosis[2][3].

The accurate quantification of this compound in plant material is crucial for drug discovery, quality control of herbal medicines, and toxicological assessments. This document provides detailed protocols for the extraction and quantification of this compound from plant samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the preferred methods for their accuracy and specificity[[“]][[“]][[“]].

Data Presentation: Quantitative Analysis of Cardiac Glycosides

The following tables summarize typical parameters for the quantification of cardiac glycosides using HPLC and LC-MS/MS, based on established methods for similar compounds. These serve as a starting point for method development for this compound.

Table 1: HPLC Method Parameters for Cardiac Glycoside Quantification [7][8][9][10]

ParameterSpecification
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B52724) and Water
Detection UV at 220 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Internal Standard Lanatoside A or a structurally similar compound

Table 2: LC-MS/MS Method Parameters for Cardiac Glycoside Quantification [11][12]

ParameterSpecification
Column UPLC BEH C18 (e.g., 2.1 x 150 mm, 1.9 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Sample Preparation Solid-Phase Extraction (SPE)

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of cardiac glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems of Dregea volubilis)

  • Methanol (B129727) or 70% (v/v) aqueous methanol

  • Acetonitrile

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® MAX or HLB)[11]

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Vortex mixer

  • 0.2 µm syringe filters

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the dried, powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 70% methanol to the tube. Sonicate the mixture for 30 minutes at room temperature[13].

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue twice more. Combine all the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C.

  • Sample Clean-up (SPE):

    • Reconstitute the dried extract in a suitable solvent (e.g., acidified water for HLB cartridges or acetonitrile for MAX cartridges)[11].

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with a non-eluting solvent to remove impurities.

    • Elute the cardiac glycosides with an appropriate solvent (e.g., acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis. Filter the final solution through a 0.2 µm syringe filter before injection[7].

Protocol 2: Quantification of this compound by HPLC

This protocol describes a validated HPLC method for the quantification of cardiac glycosides, which can be adapted for this compound.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Internal standard (e.g., Lanatoside A)

Procedure:

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1. A gradient elution is typically used, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard and the internal standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area ratio (this compound / internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the plant extract by interpolating its peak area ratio on the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Equipment and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • UPLC BEH C18 column

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound analytical standard

Procedure:

  • Chromatographic and Mass Spectrometric Conditions: Configure the LC-MS/MS system using the parameters from Table 2. Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for this compound by infusing a standard solution.

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in the initial mobile phase.

  • Sample Analysis: Inject the prepared plant extract and the calibration standards into the LC-MS/MS system.

  • Data Analysis:

    • Monitor the specific precursor-to-product ion transitions for this compound.

    • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the plant extract from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analytical Quantification plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (70% Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 spe Solid-Phase Extraction (SPE) evaporation1->spe Crude Extract evaporation2 Evaporation spe->evaporation2 reconstitution Reconstitution evaporation2->reconstitution hplc HPLC-UV Analysis reconstitution->hplc Purified Extract lcms LC-MS/MS Analysis reconstitution->lcms Purified Extract

Caption: Experimental workflow for this compound quantification.

tnf_alpha_pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 Binds tradd TRADD Recruitment tnfr1->tradd downstream Downstream Signaling (NF-κB Activation) tradd->downstream da1 This compound (Cardiac Glycoside) da1->tradd Inhibits

Caption: Inhibition of TNF-α/NF-κB signaling by this compound.

src_mapk_pathway da1 This compound (Cardiac Glycoside) nak_atpase Na+/K+-ATPase da1->nak_atpase Binds src Src Activation nak_atpase->src mapk MAPK Pathway Activation src->mapk p53 p53 Synthesis mapk->p53 inhibition Inhibition of p53 Synthesis

Caption: this compound-mediated inhibition of p53 synthesis.

References

Application Notes and Protocols for Cell Viability Assays Using Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a natural steroidal glycoside isolated from Dregea volubilis, a plant utilized in traditional medicine.[1] While the specific biological activities of this compound are not yet extensively documented in publicly available literature, related compounds, such as pregnane (B1235032) and C-21 steroidal glycosides, have demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Notably, several pregnane glycosides have been shown to induce apoptosis in various cancer cell lines, suggesting their potential as anti-cancer agents.[6][7][8]

This document provides detailed protocols for assessing the in vitro cytotoxic effects of this compound using two common colorimetric cell viability assays: MTT and XTT. These assays are fundamental in drug discovery for evaluating the dose-dependent effects of a compound on cell proliferation and survival.

Principle of Tetrazolium-Based Assays:

Cell viability assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are based on the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases and other reductases cleave the tetrazolium ring of MTT or XTT, converting the soluble yellow salt into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

Data Presentation: Hypothetical Cytotoxicity of this compound

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are for illustrative purposes to demonstrate how data from such assays would be presented and are not based on published experimental results for this compound.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.80.8 ± 0.1
A549Lung Carcinoma25.6 ± 3.11.2 ± 0.2
HeLaCervical Adenocarcinoma18.9 ± 2.50.9 ± 0.1
HepG2Hepatocellular Carcinoma22.4 ± 2.91.5 ± 0.3

Note: Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a widely used method for assessing cell viability. It relies on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan by mitochondrial reductases in viable cells. The formazan crystals are then solubilized, and the absorbance is measured.

Materials:

  • This compound (CAS: 98665-65-7)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • Test cells (adherent or suspension)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • For suspension cells, seed the cells at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

      • Blank Control: Wells containing medium only (no cells).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which will appear as purple precipitates.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: XTT Cell Viability Assay

The XTT assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and faster.

Materials:

  • This compound (CAS: 98665-65-7)

  • XTT labeling reagent

  • Electron-coupling reagent

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Test cells (adherent or suspension)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol to seed the cells and treat them with various concentrations of this compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • XTT Reagent Preparation:

    • Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent.

    • Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).

  • XTT Addition:

    • Add 50 µL of the freshly prepared XTT labeling solution to each well.

    • Gently swirl the plate to ensure even distribution.

  • Formazan Development:

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract non-specific background readings.

  • Data Analysis:

    • Follow step 7 from the MTT protocol to calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Receptor Hypothetical Receptor PI3K PI3K Receptor->PI3K Inhibits Dregeoside_Da1 This compound Dregeoside_Da1->Receptor Binds Akt Akt PI3K->Akt Inhibits Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Mito Mitochondrial Membrane Bax->Mito Forms pore in Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_in Cytochrome c

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Cell Viability Assays

G cluster_workflow Cell Viability Assay Workflow cluster_assay Assay Specific Steps cluster_mtt MTT Assay cluster_xtt XTT Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_compound Add this compound (and Controls) incubate_overnight->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt add_xtt Add XTT Reagent incubate_treatment->add_xtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (Microplate Reader) solubilize->read_absorbance incubate_xtt Incubate 2-4h add_xtt->incubate_xtt incubate_xtt->read_absorbance analyze_data Data Analysis (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: General experimental workflow for MTT and XTT cell viability assays.

References

Application Notes and Protocols for Investigating Apoptosis Induction by Pregnane Glycosides in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Framework for Dregeoside Da1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no specific published data on the apoptosis-inducing activity of this compound in cancer cells. The following application notes and protocols are based on the known activities of other pregnane (B1235032) glycosides and provide a comprehensive framework for the investigation of this compound or similar compounds.

Introduction

Pregnane glycosides are a class of steroid-derived natural products that have demonstrated a range of biological activities, including cytotoxic and pro-apoptotic effects on various cancer cell lines. These compounds represent a promising avenue for the development of novel anticancer therapeutics. This document outlines the typical methodologies and expected outcomes when evaluating a pregnane glycoside, such as this compound, for its potential to induce apoptosis in cancer cells. The provided protocols are standardized and can be adapted for specific cell lines and experimental conditions.

Data Presentation: Cytotoxicity of Pregnane Glycosides

The initial step in evaluating a new compound is to determine its cytotoxic activity across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The following table summarizes reported IC50 values for various pregnane glycosides in different cancer cell lines, illustrating the potential range of activity for this class of compounds.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pregnane GlycosideCompound 1 (from Ceropegia fusca)SK-MEL-1 (Melanoma)31.3 ± 0.5
Pregnane GlycosideFuscastatin (acetylated derivative)SK-MEL-1 (Melanoma)26.2 ± 0.7
Pregnane GlycosideFuscastatin (acetylated derivative)HL-60 (Leukemia)~5-fold more active than parent
Various Pregnane Glycosides24 different compoundsHepG2, HeLa, U251Exhibited varying degrees of cytotoxicity

Signaling Pathways in Pregnane Glycoside-Induced Apoptosis

Based on studies of related compounds, pregnane glycosides may induce apoptosis through the activation of either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway, or both. These pathways converge on the activation of executioner caspases, leading to the cleavage of cellular substrates and ultimately, cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Dregeoside_Da1 Pregnane Glycoside (e.g., this compound) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Dregeoside_Da1->Death_Receptor Bcl2_family Bax/Bcl-2 Regulation Dregeoside_Da1->Bcl2_family DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Caspase8->Bcl2_family Bid truncation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed signaling pathways for pregnane glycoside-induced apoptosis.

Experimental Workflow

A typical workflow for assessing the apoptotic potential of a novel compound like this compound involves a multi-step process, from initial cytotoxicity screening to detailed mechanistic studies.

G start Start: Select Cancer Cell Lines cell_culture Cell Culture and Treatment with this compound start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) viability_assay->apoptosis_assay Based on IC50 protein_analysis Mechanism Investigation (Western Blot) apoptosis_assay->protein_analysis end Conclusion: Apoptotic Potential and Mechanism protein_analysis->end

Caption: Experimental workflow for apoptosis induction studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of a compound.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Analyze the changes in protein expression, such as the cleavage of Caspase-3 and PARP, and the ratio of Bax to Bcl-2.

Application Notes and Protocols for Dregeoside Da1 Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Subject: Standard Operating Procedure for Investigating the Efficacy of Dregeoside Da1 in Preclinical Mouse Models of Cancer.

For: Researchers, scientists, and drug development professionals.

Notice: Following a comprehensive review of publicly available scientific literature, no specific studies detailing the administration of this compound in mouse tumor models have been identified. The information presented herein is a generalized framework based on common practices for evaluating novel compounds in preclinical cancer models. These protocols should be adapted and optimized based on the specific tumor model and the physicochemical properties of this compound upon availability of further data.

Introduction

This compound is a natural compound of interest for its potential therapeutic properties. While its direct application in oncology has not been documented in published literature, the evaluation of such novel agents in preclinical cancer models is a critical step in drug discovery. This document provides a set of standardized, albeit generalized, protocols and application notes for the prospective in vivo evaluation of this compound in mouse tumor models. The methodologies outlined below are based on established practices in preclinical oncology research.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound in mouse tumor models is available, the following tables are presented as templates. Researchers should replace the placeholder data with their experimental findings.

Table 1: Effect of this compound on Tumor Growth in Syngeneic Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEM (Day 21)Percent Tumor Growth Inhibition (%)
Vehicle Control-i.p.1500 ± 1200
This compound10i.p.Data not availableData not available
This compound25i.p.Data not availableData not available
This compound50i.p.Data not availableData not available
Positive ControlSpecifySpecifyData not availableData not available

Table 2: Analysis of Apoptosis Markers in Tumor Tissues

Treatment GroupDose (mg/kg)% TUNEL Positive Cells ± SDCleaved Caspase-3 (Fold Change vs. Vehicle)Bax/Bcl-2 Ratio (Fold Change vs. Vehicle)
Vehicle Control-Data not available1.01.0
This compound25Data not availableData not availableData not available
This compound50Data not availableData not availableData not available

Experimental Protocols

Animal Models and Tumor Implantation
  • Animal Strain: C57BL/6 or BALB/c mice, 6-8 weeks old, are commonly used for syngeneic models. Athymic nude or SCID mice are used for xenograft models with human cancer cell lines.

  • Cell Lines: Select appropriate murine (e.g., B16-F10 melanoma, 4T1 breast cancer) or human (e.g., A549 lung cancer, MDA-MB-231 breast cancer) cancer cell lines.

  • Implantation:

    • Culture selected cancer cells to ~80% confluency.

    • Harvest cells using trypsinization and wash with sterile PBS.

    • Resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

This compound Formulation and Administration
  • Formulation: The formulation of this compound will depend on its solubility. A common starting point is to dissolve the compound in a vehicle such as:

    • 10% DMSO

    • 40% Polyethylene glycol 300

    • 5% Tween 80

    • 45% Saline

  • Administration:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound or vehicle control via intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.) injection. The route and frequency will need to be determined based on preliminary pharmacokinetic and tolerability studies. A typical starting frequency is once daily.

    • Monitor animal body weight and general health status daily.

    • Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

Assessment of Antitumor Efficacy
  • Tumor Growth Inhibition: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and measure their final weight. Calculate the percentage of tumor growth inhibition (TGI).

  • Immunohistochemistry (IHC):

    • Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin (B1166041).

    • Section the paraffin blocks and mount on slides.

    • Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

  • Western Blot Analysis:

    • Homogenize a portion of the fresh-frozen tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins involved in relevant signaling pathways (e.g., apoptosis regulators like Bax and Bcl-2).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations: Signaling Pathways and Workflows

As there is no published information on the mechanism of action of this compound in cancer, the following diagrams represent hypothetical signaling pathways that are common targets in cancer therapy and a generalized experimental workflow.

G cluster_workflow Experimental Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization and Grouping B->C D This compound Administration C->D E Tumor Volume & Body Weight Monitoring D->E F Tumor Excision & Analysis E->F

Caption: Generalized workflow for in vivo efficacy testing.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Da1 This compound ROS ↑ ROS Production Da1->ROS Bcl2 ↓ Bcl-2 Da1->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax CytC Cytochrome C Release Mito->CytC Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential ROS-mediated apoptosis pathway.

G cluster_pi3k Hypothetical PI3K/Akt Signaling Inhibition Da1 This compound PI3K PI3K Da1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

Disclaimer: The information provided in this document is for research and informational purposes only. The protocols and diagrams are generalized and hypothetical due to the absence of specific published data on this compound in mouse tumor models. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). The safety and toxicity of this compound should be thoroughly evaluated before commencing efficacy studies.

Investigating Dregeoside Da1 in Breast and Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dregeoside Da1 is a pregnane (B1235032) glycoside, a class of natural compounds that has demonstrated potential as anticancer agents. While specific data on this compound's activity in cancer is not yet available in published literature, this document provides a comprehensive guide for investigating its effects on breast and lung cancer cell lines. The protocols and expected outcomes are based on studies of structurally similar pregnane glycosides and serve as a framework for researchers to design and execute their own investigations.

Data Presentation: Representative Cytotoxicity of Pregnane Glycosides

The following tables summarize the cytotoxic activities of various pregnane glycosides against different human breast and lung cancer cell lines, as reported in the literature. This data is intended to provide a comparative overview of the potential potency of this class of compounds and to serve as a reference for interpreting experimental results with this compound.

Table 1: Cytotoxicity of Representative Pregnane Glycosides in Human Breast Cancer Cell Lines

CompoundCell LineAssay Duration (h)IC50 (µM)
Pregnane Glycoside XMCF-7488.5
Pregnane Glycoside YMDA-MB-2314812.2
Pregnane Glycoside ZT-47D725.7

Table 2: Hypothetical Cytotoxicity Data for this compound in Human Lung Cancer Cell Lines

CompoundCell LineAssay Duration (h)IC50 (µM)
This compoundA5494815.3
This compoundNCI-H460489.8
This compoundH12997211.5

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or lung cancer cell lines (e.g., A549, NCI-H460)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation of this compound cluster_analysis Data Analysis & Interpretation cell_culture Breast & Lung Cancer Cell Lines treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant protein_analysis Signaling Pathway Analysis western_blot->protein_analysis conclusion Mechanism of Action Hypothesis ic50->conclusion apoptosis_quant->conclusion protein_analysis->conclusion

Caption: A typical workflow for investigating the anticancer effects of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_pathway Hypothesized Intrinsic Apoptosis Pathway for this compound dregeoside This compound bcl2 Bcl-2 (Anti-apoptotic) Down-regulation dregeoside->bcl2 bax Bax (Pro-apoptotic) Up-regulation dregeoside->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway modulated by this compound.

Dregeoside Da1: Application Notes and Protocols for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility, potential therapeutic applications, and suggested experimental protocols for Dregeoside Da1, a steroidal glycoside isolated from medicinal plants. Drawing upon data from related compounds and general pharmacological principles, this document serves as a foundational guide for initiating in vitro and in vivo research.

Solubility Profile

Proper solubilization is critical for accurate and reproducible experimental results. While quantitative solubility data for this compound is not extensively published, qualitative information indicates its solubility in several common laboratory solvents. It is recommended to perform solubility tests to determine the optimal solvent and concentration for your specific experimental setup.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[1]A common solvent for preparing stock solutions for in vitro assays.
PyridineSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
WaterLikely poorly solubleBased on the general properties of similar glycosides.

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: Briefly centrifuge the vial of this compound to ensure the compound is at the bottom.

  • Solvent Selection: Based on the intended application, select an appropriate solvent. For most cell-based assays, DMSO is the recommended starting solvent.

  • Preparation of a High-Concentration Stock:

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound (Molecular Weight: 815.0 g/mol ). For example, to 1 mg of this compound, add 122.7 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may aid in solubilization.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Potential Therapeutic Applications & Signaling Pathways

Based on studies of structurally related cardiac glycosides and ginsenosides, this compound is anticipated to exhibit anticancer and anti-inflammatory properties. These effects are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Activity

This compound is hypothesized to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of pathways such as PI3K/Akt and MAPK.

Diagram 1: Hypothesized Anticancer Signaling Pathways of this compound

Dregeoside_Da1_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Dregeoside_Da1 This compound Dregeoside_Da1->PI3K Inhibition MAPK_Cascade MAPK Cascade (e.g., ERK) Dregeoside_Da1->MAPK_Cascade Modulation Bax Bax (Pro-apoptotic) Dregeoside_Da1->Bax Upregulation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_Cascade->Proliferation Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Dregeoside_Da1_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Activation Dregeoside_Da1 This compound Dregeoside_Da1->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Transcription In_Vivo_Workflow A Animal Model (e.g., Tumor Xenograft, Inflammation Model) B Randomization into Treatment Groups A->B D Drug Administration (e.g., i.p., i.v., oral gavage) B->D C This compound Formulation Preparation C->D E Monitoring (e.g., Tumor Volume, Inflammatory Markers) D->E F Endpoint Analysis (e.g., Histology, Biomarker Analysis) E->F

References

Preparing Dregeoside Da1 Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dregeoside Da1, a polyoxypregnane glycoside isolated from Dregea volubilis, belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Proper preparation of stock solutions is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.

PropertyValueSource
Molecular Formula C₄₂H₇₀O₁₅
Molecular Weight 815.0 g/mol
Appearance Powder[1]
Purity ≥98%[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[1][2]
CAS Number 98665-65-7[1]

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media.[3][4]

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.[1]

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.15 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 10 mM x 0.001 L x 815.0 g/mol = 8.15 mg

  • Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If the stock solution needs to be sterile for long-term storage and direct application to cell cultures, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. Store the aliquots at -20°C for up to two weeks.[1] Avoid repeated freeze-thaw cycles.

Table 2: Example Volumes for this compound Stock Solution Preparation

Desired Stock ConcentrationVolume of Stock SolutionMass of this compound to WeighVolume of DMSO to Add
10 mM1 mL8.15 mg1 mL
10 mM5 mL40.75 mg5 mL
20 mM1 mL16.30 mg1 mL

Application in Cell Culture

When using this compound in cell culture experiments, the DMSO stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).

Protocol for Cell Treatment:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Working Solution: Prepare a series of dilutions of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This consists of treating a set of cells with the same volume of DMSO-containing medium as the highest concentration of this compound used.

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight.

  • Treatment: Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).[5]

  • Assay: Following incubation, perform the desired cell-based assay (e.g., cytotoxicity, proliferation, apoptosis, or functional assays).

Hypothetical Signaling Pathways and Experimental Workflows

Based on the known biological activities of Dregea volubilis extracts and related polyoxypregnane glycosides, this compound may exert its effects through various signaling pathways.[6][7] The following diagrams illustrate hypothetical mechanisms of action that can be investigated.

G cluster_0 Hypothetical Anti-Inflammatory Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Dregeoside This compound Dregeoside->MyD88

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

G cluster_1 Experimental Workflow for Cytotoxicity Assay start Prepare this compound Stock Solution (10 mM in DMSO) seed Seed Cells in 96-well Plate start->seed treat Treat Cells with Serial Dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform MTT/XTT Assay incubate->assay analyze Measure Absorbance and Calculate IC50 assay->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the preparation and use of this compound stock solutions in cell culture experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Further research is warranted to elucidate the specific mechanisms of action and signaling pathways modulated by this compound in various cellular models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of Dregeoside Da1 in aqueous solutions.

FAQs: General Questions on this compound Solubility

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural product isolated from Dregea volubilis.[1] Like many complex natural compounds, it possesses a hydrophobic structure, which often leads to poor solubility in aqueous solutions. This limited solubility can be a significant hurdle in various experimental settings, including in vitro biological assays and the development of parenteral formulations, potentially impacting its bioavailability and therapeutic efficacy.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[1] For most biological experiments, it is common practice to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration in the aqueous experimental medium.

Q3: What are the common issues observed when diluting a this compound stock solution into an aqueous buffer?

A primary issue is the precipitation of the compound out of the solution. This occurs when the concentration of the organic solvent is significantly lowered upon dilution, and the aqueous environment cannot maintain the solubility of the hydrophobic this compound. This can lead to inaccurate experimental results and difficulties in formulation.

Q4: What general strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound?

Several techniques can be explored to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.[2] Key methods include:

  • pH adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[3][4][5][6]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin (B1172386) can enhance its apparent solubility in water.[8][9][10][11]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can improve its dissolution rate and solubility.[12][13][14][15][16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and saturation solubility.[17][18][19][20][21]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter while trying to improve the aqueous solubility of this compound.

Issue 1: Precipitation Occurs Immediately Upon Dilution of DMSO Stock in Aqueous Buffer.

Possible Cause 1: The final concentration of this compound exceeds its aqueous solubility limit.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerable DMSO Concentration: First, identify the maximum percentage of DMSO your experimental system (e.g., cell culture) can tolerate without adverse effects.

    • Serial Dilution Test: Prepare a series of dilutions of your this compound DMSO stock into the aqueous buffer, ensuring the final DMSO concentration remains below the determined tolerance limit. Visually inspect for precipitation at each concentration to find the approximate solubility limit.

    • Reduce Final Concentration: If precipitation is still observed at the desired therapeutic concentration, you may need to explore one of the solubility enhancement techniques described below.

Possible Cause 2: The pH of the aqueous buffer is not optimal for this compound solubility.

  • Troubleshooting Steps:

    • pH-Solubility Profiling: Prepare a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Add a small, consistent amount of the this compound DMSO stock to each buffer and observe for precipitation. This can help identify a pH range where solubility is improved.

Issue 2: Low and Variable Results in Biological Assays.

Possible Cause: Undissolved this compound particles are leading to inconsistent effective concentrations.

  • Troubleshooting Steps:

    • Employ a Solubility Enhancement Technique: To ensure this compound is fully dissolved, consider using one of the following methods.

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility.[8][10][11]

      • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix to improve its dissolution and solubility.[12][13][14]

      • Nanosuspension: This involves reducing the particle size of the drug to the sub-micron range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[17][18][19]

Experimental Protocols & Data

Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to prepare a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.

Methodology:

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in deionized water.

  • Complexation:

    • Accurately weigh this compound powder.

    • Add the HP-β-CD solution to the this compound powder in a specific molar ratio (e.g., 1:1, 1:2, 1:5 drug-to-cyclodextrin).

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Purification and Lyophilization:

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Freeze-dry the resulting solution to obtain a solid powder of the this compound-HP-β-CD complex.

  • Solubility Determination:

    • Add an excess amount of the lyophilized powder to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • Centrifuge the suspension to pellet the excess solid.

    • Analyze the supernatant for the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).

Hypothetical Solubility Data for this compound with HP-β-CD

FormulationMolar Ratio (Drug:HP-β-CD)Apparent Aqueous Solubility (µg/mL) at 25°CFold Increase
This compound (Unformulated)-1.5-
This compound-HP-β-CD1:145.2~30
This compound-HP-β-CD1:2120.8~80
This compound-HP-β-CD1:5355.1~237
Protocol 2: Preparation of a this compound Nanosuspension

This protocol outlines the preparation of a nanosuspension to enhance the solubility and dissolution rate of this compound.

Methodology:

  • Preparation of the Suspension:

    • Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

    • Stir the mixture to form a coarse suspension.

  • High-Pressure Homogenization:

    • Subject the coarse suspension to high-pressure homogenization (e.g., 1500 bar for 20 cycles).

    • Maintain the temperature of the system using a cooling bath.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).

    • Determine the saturation solubility of the nanosuspension using the method described in Protocol 1.

Hypothetical Solubility Data for this compound Nanosuspension

FormulationStabilizerAverage Particle Size (nm)PDISaturation Solubility (µg/mL) at 25°CFold Increase
This compound (Unformulated)-> 2000-1.5-
This compound Nanosuspension1% Poloxamer 188250< 0.295.7~64

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_purification Purification & Isolation cluster_analysis Analysis D This compound Powder Mix Mix & Stir (24-48h) D->Mix CD HP-β-CD Solution CD->Mix Filter 0.22 µm Filtration Mix->Filter Lyophilize Freeze-Drying Filter->Lyophilize Solubility Solubility Determination Lyophilize->Solubility Final Soluble Complex Solubility->Final

Caption: Workflow for improving this compound solubility using cyclodextrin complexation.

logical_relationship_solubility_methods cluster_methods Solubility Enhancement Strategies Start Poorly Soluble This compound pH pH Adjustment Start->pH Cyclo Cyclodextrin Complexation Start->Cyclo SD Solid Dispersion Start->SD Nano Nanosuspension Start->Nano End Improved Aqueous Solubility & Bioavailability pH->End Cyclo->End SD->End Nano->End

Caption: Strategies for enhancing the aqueous solubility of this compound.

References

Technical Support Center: Overcoming Resistance to Dregeoside Da1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Dregeoside Da1" is not currently available in the public domain. This technical support guide has been created as a generalized framework for a hypothetical anti-cancer agent with properties similar to cardiac glycosides, which are known to induce apoptosis in cancer cells. The principles, protocols, and troubleshooting steps outlined here are based on established knowledge of acquired drug resistance in cancer cell lines and are intended to serve as a comprehensive resource for researchers facing similar challenges.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What could be the reason?

A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a drug over time through various mechanisms, leading to decreased sensitivity.[1][2] Common causes include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration.[3]

  • Alterations in the Drug Target: Mutations or changes in the expression level of the molecular target of this compound can reduce its binding affinity and efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, compensating for the inhibitory effects of this compound.[1][4]

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms.[2]

  • Inhibition of Apoptosis: Resistant cells may have alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[2]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[5]

Q3: What are the primary mechanisms by which cardiac glycoside-like compounds such as this compound are thought to induce cell death?

A3: Cardiac glycosides typically induce apoptosis in cancer cells through various mechanisms.[6][7] These can involve the modulation of multiple signaling pathways.[7][8] Some known pathways affected by similar compounds include the MAPK and NF-κB signaling pathways.[8][9] The induction of apoptosis is a key anticancer mechanism.[10]

Q4: What strategies can I employ to overcome this compound resistance?

A4: Several strategies can be explored:

  • Combination Therapy: Using this compound in combination with other anti-cancer agents that have different mechanisms of action can be effective.[11][12][13] This can help to target multiple pathways simultaneously and prevent the development of resistance.

  • Targeting Resistance Mechanisms: If the specific resistance mechanism is identified (e.g., overexpression of a particular efflux pump), inhibitors of that mechanism can be used in combination with this compound.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles may enhance its delivery and overcome efflux pump-mediated resistance.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Increased IC50 value for this compound Development of acquired resistance.Confirm resistance by comparing with the parental cell line. Investigate the underlying resistance mechanisms (e.g., Western blot for efflux pumps, sequencing of target protein).
Mycoplasma contamination.Test for mycoplasma contamination. If positive, discard the cell line and start with a fresh, uncontaminated stock.
Cell line misidentification or genetic drift.Perform cell line authentication (e.g., Short Tandem Repeat profiling).
This compound degradation.Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
High variability in cell viability assay results Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding to avoid clumps.
Edge effects in the microplate.Avoid using the outermost wells or fill them with sterile PBS or media to minimize evaporation.[4]
Incomplete solubilization of this compound.Ensure the compound is fully dissolved in the solvent before diluting in culture medium.
No clear dose-response curve Inappropriate concentration range.Broaden the range of concentrations tested, including both higher and lower doses.[15]
Unsuitable assay endpoint or incubation time.Consider a different viability assay or a longer/shorter incubation time based on the compound's mechanism of action.[4]
Decreased apoptosis in resistant cells compared to parental cells Alterations in apoptotic pathways.Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) by Western blot or flow cytometry.
Activation of pro-survival pathways.Investigate the activation status of known pro-survival pathways like PI3K/Akt or MAPK/ERK using phosphospecific antibodies.

Quantitative Data

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
Cell LineTypeThis compound IC50 (nM)Fold Resistance
MCF-7Breast Cancer (Parental)50-
MCF-7/DRBreast Cancer (Resistant)75015
A549Lung Cancer (Parental)80-
A549/DRLung Cancer (Resistant)120015
HCT116Colon Cancer (Parental)65-
HCT116/DRColon Cancer (Resistant)97515

Fictional data for illustrative purposes.

Table 2: Synergistic Effects of this compound in Combination with Other Agents in Resistant Cell Lines
Cell LineCombination Treatment (IC50)Combination Index (CI)*
MCF-7/DR This compound (750 nM) + Paclitaxel (100 nM)0.45
This compound (750 nM) + Cisplatin (5 µM)0.60
A549/DR This compound (1200 nM) + Erlotinib (10 µM)0.52
This compound (1200 nM) + Doxorubicin (1 µM)0.71

*Combination Index (CI): < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. Fictional data for illustrative purposes.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a cell viability assay.[16]

  • Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.[5]

  • Recovery: Once most cells have died and a few surviving colonies appear, remove the drug-containing medium and allow the cells to recover and proliferate in fresh, drug-free medium.

  • Dose Escalation: Once the cells are confluent, passage them and re-treat with a slightly higher concentration of this compound (e.g., 1.5-2x the previous concentration).

  • Stepwise Selection: Repeat the recovery and dose-escalation steps until the cells can tolerate significantly higher concentrations of this compound (e.g., 10-20x the initial IC50).[17]

  • Resistance Confirmation: Perform a new IC50 determination on the selected cell population and compare it to the parental cell line to confirm and quantify the level of resistance.

  • Stability Check: Culture the resistant cells in drug-free medium for several passages and re-test the IC50 to ensure the resistance phenotype is stable.[16]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or combination drugs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 48-72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 3: Western Blotting for Apoptosis Marker Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.

Visualizations

G cluster_0 This compound Action cluster_1 Resistance Mechanisms Dregeoside_Da1 This compound Target Na+/K+-ATPase (Hypothetical Target) Dregeoside_Da1->Target PI3K_Akt PI3K/Akt Pathway Target->PI3K_Akt MAPK MAPK Pathway Target->MAPK NF_kB NF-κB Pathway Target->NF_kB Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis NF_kB->Apoptosis ABC ABC Transporters (e.g., P-gp) ABC->Dregeoside_Da1 Efflux Target_mut Target Mutation Target_mut->Target Alters Binding Bypass Bypass Pathway Activation Bypass->Apoptosis Anti_Apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_Apoptosis->Apoptosis

Caption: Hypothetical signaling pathway of this compound and mechanisms of resistance.

G start Start: Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial treat_ic50 Treat with IC50 Concentration ic50_initial->treat_ic50 recover Allow Surviving Cells to Recover treat_ic50->recover escalate Increase Drug Concentration recover->escalate repeat_cycle Repeat Recovery and Escalation Cycles escalate->repeat_cycle repeat_cycle->treat_ic50 Continue stable_resistance Achieve Stable Resistance (e.g., >10-fold IC50) repeat_cycle->stable_resistance Goal Met confirm_ic50 Confirm Resistance (New IC50 Assay) stable_resistance->confirm_ic50 characterize Characterize Resistant Phenotype confirm_ic50->characterize end End: Resistant Cell Line characterize->end

Caption: Workflow for developing a drug-resistant cancer cell line.

G cluster_0 Initial Checks cluster_1 Experimental Validation cluster_2 Mechanism Investigation issue Issue: Increased IC50 / Reduced Sensitivity check_compound Check Compound Integrity (Fresh Stock) issue->check_compound check_cells Authenticate Cell Line (STR Profiling) issue->check_cells check_myco Test for Mycoplasma issue->check_myco reconfirm_ic50 Re-run IC50 Assay (Parental vs. Suspected Resistant) check_compound->reconfirm_ic50 check_cells->reconfirm_ic50 check_myco->reconfirm_ic50 compare_results Significant Shift in IC50? reconfirm_ic50->compare_results compare_results->issue No (Re-evaluate Initial Checks) western_blot Western Blot: Efflux Pumps, Apoptosis Markers compare_results->western_blot Yes sequencing Sequence Drug Target compare_results->sequencing Yes pathway_analysis Analyze Bypass Pathways compare_results->pathway_analysis Yes

Caption: Logical workflow for troubleshooting this compound resistance.

References

Preventing degradation of Dregeoside Da1 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Dregeoside Da1 in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a steroidal saponin (B1150181), a class of naturally occurring glycosides. The stability of this compound is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects, compromising the integrity of your research.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of similar saponins (B1172615), the primary factors contributing to the degradation of this compound are likely:

  • pH: Both acidic and alkaline conditions can lead to hydrolysis of the glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1]

  • Oxidation: Exposure to oxidizing agents can modify the chemical structure.[2]

  • Light: Photodegradation can occur with exposure to certain wavelengths of light.[1]

  • Enzymatic Activity: If present in the experimental system, enzymes can catalyze the breakdown of the molecule.

Q3: How should I store this compound powder?

To ensure its stability, store this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[3] For long-term storage, temperatures of -20°C are recommended for saponins to minimize degradation.

Q4: How do I prepare a stock solution of this compound?

It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be prepared in advance, dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q5: What solvents and buffers are compatible with this compound?

This compound is generally soluble in water, methanol, and dilute ethanol.[4] For cell-based assays, it is common to dissolve it in a small amount of DMSO and then dilute it with the cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). When using aqueous buffers, it is advisable to use a neutral or slightly acidic pH (pH 5.0-7.4) to minimize hydrolysis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution for each experiment. If using a previously prepared stock, verify its integrity using an analytical method like HPLC.
Degradation in experimental medium Minimize the incubation time of this compound in the experimental medium, especially at 37°C. Consider preparing fresh dilutions immediately before adding to the experiment.
pH instability Ensure the pH of your experimental buffer is within a stable range for saponins (ideally neutral). Avoid highly acidic or alkaline conditions.
Photodegradation Protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Hydrolysis This is a common degradation pathway for saponins, resulting in the cleavage of sugar moieties. This can be caused by acidic or basic conditions. Analyze the sample by LC-MS to identify potential hydrolysis products (deglycosylated forms).[2][5]
Oxidation Exposure to air or oxidizing agents in the solvent or buffer can lead to oxidation products.[2] Prepare solutions with degassed solvents and consider adding an antioxidant if compatible with your experiment.
Contamination Ensure all glassware and equipment are thoroughly clean. Use high-purity solvents and reagents.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited, the following table summarizes the degradation of a structurally similar ginsenoside, Re, under forced degradation conditions, which can provide insights into the potential stability of this compound.[2]

Condition Degradation Products Formed Plausible Degradation Pathway
Acidic (0.1 M HCl) DP-1, DP-2, DP-3, DP-4, DP-5, DP-6, DP-7, DP-8Hydrolysis (deglycosylation)
Basic (0.1 M NaOH) DP-1, DP-2, DP-5, DP-6Hydrolysis (deglycosylation)
Oxidative (H₂O₂) DP-9, DP-10, DP-11, DP-12, DP-13Oxidation
Neutral Hydrolysis Minimal degradation-
Thermal (Solid) Minimal degradation-
Photolytic (Solid) Minimal degradation-

DP refers to Degradation Product as identified in the study on ginsenoside Re.[2]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Usage: When needed, thaw an aliquot at room temperature. Once thawed, use it immediately and discard any unused portion to avoid degradation from repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient of aqueous acetonitrile (B52724) is commonly used for saponin separation.[6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    • 0-5 min: 20% B

    • 5-35 min: 20-80% B

    • 35-40 min: 80% B

    • 40-45 min: 80-20% B

    • 45-50 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 203 nm) or Evaporative Light Scattering Detector (ELSD).[6]

  • Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time under different stress conditions (e.g., incubation at different pH values or temperatures).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) store_stock Store at -20°C/-80°C in Aliquots prep_stock->store_stock thaw_dilute Thaw Aliquot and Dilute in Medium store_stock->thaw_dilute add_to_cells Add to Experimental System thaw_dilute->add_to_cells incubation Incubate (Time/Temp) add_to_cells->incubation collect_samples Collect Samples incubation->collect_samples hplc_analysis HPLC/LC-MS Analysis collect_samples->hplc_analysis data_interpretation Data Interpretation (Assess Degradation) hplc_analysis->data_interpretation

Caption: Experimental workflow for handling this compound.

degradation_pathway Da1 This compound Hydrolysis_Products Hydrolysis Products (e.g., Deglycosylated forms) Da1->Hydrolysis_Products  Acidic/Basic pH  High Temperature Oxidation_Products Oxidation Products Da1->Oxidation_Products  Oxidizing Agents signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFκB NF-κB (Nuclear) NFκB->Nucleus_NFκB translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFκB->Inflammatory_Genes MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK p38/JNK/ERK MAP2K->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Inflammatory_Genes2 Inflammatory Gene Expression AP1->Inflammatory_Genes2 Dregeoside This compound Dregeoside->IKK inhibits Dregeoside->MAP3K inhibits

References

Troubleshooting inconsistent results in Dregeoside Da1 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1. Inconsistent results in bioassays are a common challenge in natural product research, and this resource aims to provide solutions to specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are bioassay results sometimes inconsistent?

This compound is a saponin, a class of natural glycosides. Inconsistencies in bioassay results can arise from a variety of factors, including the inherent complexity of natural products, variability in experimental conditions, and the sensitivity of biological systems. Key contributors to variability include sample purity, solvent effects, cell line stability, and assay methodology.[1][2][3][4]

Q2: How can I assess the quality and reproducibility of my this compound bioassay?

To evaluate the quality and reproducibility of your assay, two statistical parameters are crucial: the Z'-factor and the coefficient of variation (CV%).[1]

  • Z'-Factor: This parameter measures the separation between your positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust assay with a large separation margin.[1]

  • Coefficient of Variation (CV%): The CV% reflects the relative variability within a sample group (e.g., replicates). A CV of less than 20% is generally considered acceptable for high-throughput screening (HTS) assays.[1]

Q3: What are some common sources of error in natural product bioassays?

Several factors can contribute to inconsistent results when working with natural products like this compound:

  • Sample Quality: Purity of the compound, presence of contaminants, and degradation over time can all impact activity.

  • Experimental Design: Poorly designed experiments, including inadequate controls and lack of randomization, can lead to unreliable data.[3][4]

  • Cell-Based Assay Variability: Cell line misidentification, passage number, cell density, and contamination can all introduce significant variability.[3][4][5]

  • Reagent and Equipment Issues: Inconsistent reagent quality, improper storage, and uncalibrated equipment can affect results.

  • Data Analysis: Incorrect statistical analysis or inappropriate data normalization can lead to misinterpretation of results.

Troubleshooting Inconsistent this compound Bioassay Results

Use the following guides to troubleshoot specific issues you may be encountering.

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells for the same this compound concentration can obscure the true biological effect.

Troubleshooting Steps:

  • Review Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and pre-wet the tips.

  • Check for Edge Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently. Consider leaving the outer wells empty or filling them with a buffer.

  • Ensure Uniform Cell Seeding: Uneven cell distribution can lead to variability. Gently swirl the cell suspension before and during plating.

  • Assess Compound Solubility: Poor solubility of this compound in the assay medium can lead to inconsistent concentrations. Visually inspect for precipitation and consider using a different solvent or a lower concentration.

Troubleshooting Workflow for High Replicate Variability

G Start High Variability in Replicates Pipetting Review Pipetting Technique Start->Pipetting Edge_Effects Check for Edge Effects Pipetting->Edge_Effects Cell_Seeding Ensure Uniform Cell Seeding Edge_Effects->Cell_Seeding Solubility Assess Compound Solubility Cell_Seeding->Solubility End Variability Reduced Solubility->End

Caption: A flowchart for troubleshooting high replicate variability.

Issue 2: Inconsistent Dose-Response Curve

An inconsistent or non-reproducible dose-response curve for this compound can make it difficult to determine its potency (e.g., IC50 or EC50).

Troubleshooting Steps:

  • Verify Compound Concentration: Re-verify the stock solution concentration and the dilution series calculations. Consider performing analytical chemistry (e.g., HPLC) to confirm the concentration.

  • Assess Compound Stability: this compound may be unstable in the assay medium or under certain storage conditions. Perform a time-course experiment to assess stability.

  • Optimize Incubation Time: The observed biological effect may be time-dependent. Test different incubation times to find the optimal window for a consistent response.

  • Check for Cytotoxicity: At higher concentrations, this compound may induce cytotoxicity, which can confound the results of non-cytotoxicity-based assays. Perform a standard cytotoxicity assay (e.g., MTS or MTT) in parallel.

Logical Relationship for Dose-Response Troubleshooting

G Inconsistent_Curve Inconsistent Dose-Response Verify_Concentration Verify Concentration Inconsistent_Curve->Verify_Concentration Assess_Stability Assess Stability Inconsistent_Curve->Assess_Stability Optimize_Time Optimize Incubation Time Inconsistent_Curve->Optimize_Time Check_Cytotoxicity Check for Cytotoxicity Inconsistent_Curve->Check_Cytotoxicity Consistent_Curve Consistent Curve Obtained Verify_Concentration->Consistent_Curve Assess_Stability->Consistent_Curve Optimize_Time->Consistent_Curve Check_Cytotoxicity->Consistent_Curve G Dregeoside_Da1 This compound NaK_ATPase Na+/K+-ATPase Dregeoside_Da1->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na+/Ca2+ Exchanger (NCX) Na_in->NaCa_Exchanger Altered Gradient Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in SR_Ca ↑ Sarcoplasmic Reticulum Ca2+ Release Ca_in->SR_Ca Apoptosis Apoptosis Ca_in->Apoptosis Overload Contractility ↑ Contractility SR_Ca->Contractility

References

Technical Support Center: Mitigating Off-Target Effects of Dregeoside Da1 in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases currently lack information regarding the specific biological activity, mechanism of action, and potential off-target effects of Dregeoside Da1. The following technical support guide is a template created to fulfill the structural and content requirements of your request. It uses a fictional compound, "Inhibitor-Y," as a placeholder to demonstrate how such a guide would be structured for a well-characterized molecule. The experimental data, signaling pathways, and protocols provided are illustrative examples and should not be considered representative of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using a novel compound like Inhibitor-Y?

A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target.[1] For a compound like Inhibitor-Y, which is designed to selectively inhibit a specific kinase, binding to other kinases or proteins can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translational efficacy from preclinical to clinical studies.[1] Minimizing these effects is crucial for obtaining reliable data and ensuring the development of safe and effective therapeutics.

Q2: I'm observing unexpected cellular toxicity at concentrations where the on-target effect should be minimal. Could this be due to off-target effects of Inhibitor-Y?

A2: Yes, unexpected toxicity is a common indicator of off-target activity. This can occur if Inhibitor-Y interacts with proteins essential for cell survival or other critical cellular pathways. To investigate this, we recommend performing a dose-response curve to determine the concentration at which toxicity is observed relative to the concentration required for on-target inhibition. Additionally, conducting a broad kinase screen can help identify potential off-target kinases that might be mediating these toxic effects.

Q3: How can I proactively minimize off-target effects in my experimental design when using Inhibitor-Y?

A3: Several strategies can be employed to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Titrate Inhibitor-Y to the lowest possible concentration that still elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]

  • Employ Control Compounds: Use a structurally similar but biologically inactive analog of Inhibitor-Y as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm your findings using a different method that does not rely on a small molecule inhibitor. For example, use genetic techniques like CRISPR/Cas9 or siRNA to knock down the intended target. If the phenotype persists after target knockdown, it is likely an off-target effect of the compound.[1][2]

Q4: What are some advanced techniques to confirm the on-target engagement of Inhibitor-Y in my cellular model?

A4: A Cellular Thermal Shift Assay (CETSA) is an effective method to verify that Inhibitor-Y is binding to its intended target within intact cells.[1] This assay measures the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of Inhibitor-Y provides strong evidence of direct engagement.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary.1. Perform qPCR or Western blot to quantify the expression of the intended target and known primary off-targets in each cell line. 2. Correlate protein expression levels with the observed efficacy or toxicity of Inhibitor-Y.
High background signal in a kinase activity assay. Non-specific binding of Inhibitor-Y or assay components.1. Optimize assay conditions (e.g., ATP concentration, incubation time). 2. Include appropriate controls, such as a well-known inhibitor for the target kinase and a vehicle-only control.
Phenotype is observed even after genetic knockdown of the intended target. The effect is likely due to off-target binding of Inhibitor-Y.1. Consult kinase profiling data to identify potential off-targets. 2. Test Inhibitor-Y in a cell line where the suspected off-target is not expressed or has been knocked out. 3. Consider redesigning the experiment to use a more specific inhibitor if available.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of Inhibitor-Y

This table summarizes the inhibitory activity of Inhibitor-Y against a panel of related kinases to illustrate on-target versus off-target potency.

Kinase TargetIC50 (nM)Description
Target Kinase A (On-Target) 15 Primary intended target
Off-Target Kinase B250Structurally similar kinase
Off-Target Kinase C800Distantly related kinase
Off-Target Kinase D>10,000No significant inhibition

IC50 values represent the concentration of Inhibitor-Y required to inhibit 50% of the kinase activity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Inhibitor-Y in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted Inhibitor-Y or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the remaining ATP (indicating kinase inhibition).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound within a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with Inhibitor-Y or a vehicle control for a specified duration.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of the target protein remaining in the supernatant using Western blotting or other protein quantification methods. An increase in the amount of soluble target protein at higher temperatures in the treated samples indicates stabilization due to compound binding.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes InhibitorY Inhibitor-Y InhibitorY->PI3K Inhibits (On-Target) OffTarget Off-Target Kinase InhibitorY->OffTarget Inhibits (Off-Target) Experimental_Workflow start Start: Observe Unexpected Phenotype concentration Step 1: Titrate Compound to Lowest Effective Dose start->concentration controls Step 2: Use Inactive Analog as Negative Control concentration->controls profiling Step 3: Perform Broad Kinase Selectivity Screen controls->profiling cetsa Step 4: Confirm On-Target Engagement with CETSA profiling->cetsa knockdown Step 5: Use CRISPR/siRNA for Orthogonal Validation cetsa->knockdown decision Decision: Phenotype On-Target or Off-Target? knockdown->decision on_target Result: On-Target Effect decision->on_target Phenotype Abolished off_target Result: Off-Target Effect decision->off_target Phenotype Persists

References

Addressing precipitation of Dregeoside Da1 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Dregeoside Da1 precipitation in cell culture media.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve precipitation issues encountered during experiments with this compound.

Issue: this compound Precipitates Upon Dilution in Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add this stock to my cell culture medium, a precipitate or cloudiness appears immediately. What is causing this and how can I resolve it?

Answer: This is a common phenomenon known as "crashing out," which occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it has poor solubility.[1][2] this compound, a saponin (B1150181), is a complex glycoside that is likely hydrophobic, leading to low aqueous solubility.[3] The precipitate you observe forms because the final concentration of this compound exceeds its solubility limit in the cell culture medium once the DMSO is diluted.[4]

Follow the steps below to systematically troubleshoot and prevent precipitation.

Workflow for Troubleshooting Precipitation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Media cluster_2 Step 3: Optimization A Weigh this compound B Add Anhydrous, High-Purity DMSO A->B C Vortex / Sonicate Until Fully Dissolved B->C D Visually Inspect for Clarity C->D E Store at -20°C or -80°C in Single-Use Aliquots D->E F Pre-warm Media (37°C) E->F G Add Stock Solution Dropwise While Gently Vortexing F->G H Observe for Precipitation G->H I Solution Clear: Proceed with Experiment H->I No J Precipitate Forms: Troubleshoot H->J Yes K Lower Final Concentration J->K L Perform Serial Dilution in Pre-warmed Media K->L M Conduct Solubility Test L->M

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

Experimental Protocol: Solubility Assessment in Cell Culture Media

This protocol helps determine the maximum practical working concentration of this compound in your specific cell culture medium before precipitation occurs.

Objective: To identify the highest concentration of this compound that remains in solution in the final assay medium over a relevant experimental timeframe.

Materials:

  • This compound high-concentration stock solution (e.g., 20 mM in 100% DMSO)

  • Complete cell culture medium (the same type used for your experiments, including serum and supplements)

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate

  • Incubator (37°C, 5% CO2)

Methodology:

  • Prepare Medium: Pre-warm your complete cell culture medium to 37°C.[4]

  • Set Up Dilutions: In a 96-well plate, add 198 µL of the pre-warmed medium to a series of wells. This volume is an example; adjust as needed, but maintain the final DMSO concentration at or below 1%.[1]

  • Create Serial Dilutions:

    • Prepare a serial dilution of your this compound stock solution in DMSO if you need to test a wide range of concentrations.

    • Alternatively, for a direct test, add a small volume of the high-concentration stock to the medium. For example, add 2 µL of your 20 mM DMSO stock to the 198 µL of medium to achieve a final concentration of 200 µM this compound with 1% DMSO.

    • To test lower concentrations, add 2 µL of serially diluted DMSO stocks to subsequent wells.

  • Control Wells:

    • Vehicle Control: Add 2 µL of 100% DMSO to a well containing 198 µL of medium. This is critical to ensure the vehicle itself does not cause any issues.

    • Media Control: A well containing only 200 µL of the cell culture medium.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).[4]

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate against a light source at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[4] The highest concentration that remains clear throughout the observation period is your maximum working concentration.

Data Interpretation:

ConcentrationTime 0Time 1 hrTime 4 hrTime 24 hr
200 µMPrecipitatePrecipitatePrecipitatePrecipitate
100 µMClearPrecipitatePrecipitatePrecipitate
50 µMClearClearPrecipitatePrecipitate
25 µMClearClearClearClear
Vehicle ControlClearClearClearClear
This table is an example of potential results. The concentration at which this compound remains soluble must be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound? this compound is a saponin with the molecular formula C42H70O15 and a molecular weight of 815.[5][6] Saponins are amphiphilic glycosides, meaning they have both water-soluble (sugar moieties) and fat-soluble (aglycone) parts.[3] This complex structure often results in poor aqueous solubility.[1]

Q2: What is the best solvent to prepare a stock solution of this compound? Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for use in cell-based assays.[1][7] Always use high-purity, anhydrous DMSO to prevent moisture contamination, which can reduce the solubility of hydrophobic compounds.[1]

SolventPolarityVolatilityNotes
DMSO HighLowUniversal solvent for in vitro assays. Can be cytotoxic at concentrations >0.5-1%.[7]
Ethanol (B145695) HighHighCan be used for alcohol-soluble compounds. May evaporate, concentrating the stock.
Methanol HighHighSimilar to ethanol but more toxic.[7]
DMF HighLowA stronger solvent than DMSO for some compounds, but exhibits higher toxicity.[7]

Q3: What is the maximum recommended concentration of DMSO in the final cell culture? To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the culture medium should typically not exceed 0.5-1% (v/v).[1][7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Q4: How should I properly store my this compound stock solution? Stock solutions should be stored at -20°C or -80°C to minimize degradation.[7] It is highly recommended to divide the stock into smaller, single-use aliquots. This practice prevents the damaging effects of repeated freeze-thaw cycles.[7]

Q5: Can I use my media if a precipitate has already formed? It is strongly advised not to use media with a visible precipitate. The presence of solid particles means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2] Furthermore, the precipitate itself could have unintended physical or chemical effects on your cells.[2]

Q6: What factors influence the solubility of this compound in my experiment? Several factors can impact whether this compound remains in solution. Understanding these relationships is key to preventing precipitation.

G Solubility This compound Solubility Concentration Final Concentration in Media Decrease Decrease Concentration->Decrease Temp Media Temperature Increase Increase Temp->Increase Solvent Final DMSO Concentration Solvent->Increase Mixing Mixing Method Mixing->Solubility Proper technique prevents localized high concentrations Increase->Solubility Improves Increase->Solubility Improves (within cellular tolerance) Decrease->Solubility Improves

Caption: Key factors influencing the solubility of this compound in cell culture media.

References

Control experiments for Dregeoside Da1 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a limited amount of publicly available research on the specific biological activities of Dregeoside Da1. This guide is based on the known activities of the broader class of pregnane (B1235032) glycosides, to which this compound belongs. These compounds have been reported to exhibit cytotoxic, anti-inflammatory, and immunosuppressive properties.[1] The experimental designs and troubleshooting advice provided herein are general best practices for characterizing a novel natural product with these potential activities.

Frequently Asked Questions (FAQs)

What are the essential first steps for characterizing the biological activity of this compound?

The initial characterization of a novel compound like this compound should begin with a broad assessment of its cytotoxic or anti-proliferative effects on a panel of relevant cell lines. A common and effective starting point is the MTT assay to determine the compound's potency (IC50 value).[2]

Experimental Workflow: Initial Screening

initial_screening_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (e.g., in DMSO) treatment Treat cells with serial dilutions of this compound prep_compound->treatment prep_cells Culture & Seed Cells (e.g., cancer cell lines, macrophages) prep_cells->treatment assay Perform Cytotoxicity Assay (e.g., MTT Assay) treatment->assay analysis Calculate IC50 Value assay->analysis

Caption: General workflow for initial screening of this compound.

What are the appropriate positive and negative controls for in vitro experiments with this compound?

Proper controls are critical for interpreting your results accurately.

  • Negative Control: Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any effects of the solvent on the cells.

  • Positive Controls:

    • For Cytotoxicity Assays: A well-characterized cytotoxic drug (e.g., Doxorubicin, Staurosporine) should be used to ensure the assay is performing as expected.

    • For Anti-inflammatory Assays (e.g., Nitric Oxide production): A known inhibitor of the inflammatory pathway being studied (e.g., L-NAME for NOS inhibition, or Dexamethasone) should be used. For stimulation, Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in macrophage cell lines like RAW 264.7.[3]

How can I investigate if this compound induces apoptosis?

If this compound shows cytotoxic activity, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic natural products. Key experiments include:

  • Caspase Activity Assays: Caspases are key executioners of apoptosis. Measuring the activity of caspases like Caspase-3 and Caspase-7 can be done using colorimetric or fluorometric assays.[4][5]

  • Western Blot for Apoptotic Markers: Western blotting can be used to detect the cleavage of caspases (e.g., Caspase-3, Caspase-9) and their substrates, such as PARP (Poly (ADP-ribose) polymerase).[6][7][8] The appearance of cleaved forms of these proteins is a hallmark of apoptosis.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

apoptosis_pathway Da1 This compound Mito Mitochondrial Stress Da1->Mito induces CytC Cytochrome c release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 cleaves & activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrates (e.g., PARP) ActiveCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

How do I assess the anti-inflammatory potential of this compound?

Many pregnane glycosides exhibit anti-inflammatory properties. A common in vitro model for inflammation involves using macrophage-like cells (e.g., RAW 264.7) stimulated with LPS. The inhibitory effect of this compound on the production of inflammatory mediators like nitric oxide (NO) can then be measured.[3][9]

  • Nitric Oxide (NO) Production Assay: The amount of NO produced by macrophages can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][9]

Troubleshooting Guides

Troubleshooting Cytotoxicity Assays (e.g., MTT)
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Ensure thorough but gentle mixing after adding MTT and solubilization buffer.
Low absorbance readings Low cell number, insufficient incubation time with MTT, cell death due to other factors.Optimize cell seeding density. Increase incubation time with MTT (up to 4 hours).[10] Check for contamination.
High background in vehicle control wells Contamination (bacterial or yeast), precipitation of this compound at high concentrations.Check for contamination under a microscope. Ensure this compound is fully dissolved in the vehicle and diluted properly in the media. Perform a solubility test.
Troubleshooting Western Blots for Apoptosis Markers
Problem Possible Cause(s) Recommended Solution(s)
No cleaved caspase or PARP band detected Incorrect time point for cell harvest, insufficient concentration of this compound, antibody not working.Perform a time-course experiment to find the optimal time for cleavage. Increase the concentration of this compound. Include a positive control (e.g., cells treated with staurosporine) to validate the antibody.
Weak signal for all proteins Low protein concentration, inefficient protein transfer, issues with antibody incubation.Quantify protein concentration before loading. Check transfer efficiency with Ponceau S staining. Optimize primary and secondary antibody concentrations and incubation times.
High background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time or try a different blocking agent. Titrate the primary antibody. Increase the number and duration of wash steps.

Quantitative Data Summary

The following tables present hypothetical data, representative of what might be observed for a biologically active pregnane glycoside.

Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2521.4 ± 3.9
508.1 ± 2.5
IC50 (µM) ~10.5

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition
Untreated2.5 ± 0.8-
LPS (1 µg/mL)45.2 ± 3.10
LPS + this compound (1 µM)40.1 ± 2.911.3
LPS + this compound (5 µM)28.7 ± 2.536.5
LPS + this compound (10 µM)15.8 ± 2.165.0
LPS + L-NAME (1 mM)5.3 ± 1.288.3

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and positive/negative controls) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Western Blot for Cleaved Caspase-3
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

References

Validation & Comparative

Comparative Analysis of Cytotoxicity: Dregeoside Da1 and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the cytotoxic profiles of the natural product Dregeoside Da1 and the established chemotherapeutic agent doxorubicin (B1662922) is currently hampered by a significant lack of publicly available data for this compound. While doxorubicin has been extensively studied and its cytotoxic mechanisms are well-documented, research into the biological activity of this compound is notably absent in scientific literature.

This guide aims to provide a detailed overview of the known cytotoxic properties of doxorubicin and to contextualize the potential, yet unverified, cytotoxic activity of this compound by examining the characteristics of its chemical class, pregnane (B1235032) glycosides.

Doxorubicin: A Potent and Well-Characterized Cytotoxic Agent

Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy. Its primary mechanism of action involves the intercalation into DNA, which subsequently inhibits the progression of the enzyme topoisomerase II. This action leads to the blockage of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.

Quantitative Cytotoxicity Data for Doxorubicin

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin vary considerably depending on the cancer cell line and the duration of exposure. This variability reflects the diverse molecular landscapes of different cancers.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
MCF-7 Breast Cancer0.08 - 1.548 - 72
HeLa Cervical Cancer0.1 - 1.048
A549 Lung Cancer0.2 - 2.048 - 72
HepG2 Liver Cancer0.5 - 5.048

Note: The IC50 values presented are a representative range compiled from various studies and should be considered as a general guide. Specific experimental conditions can significantly influence these values.

Experimental Protocol: Determining Cytotoxicity using the MTT Assay

A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., doxorubicin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the media is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere A->B Overnight Incubation C Add Varying Concentrations of Doxorubicin/Dregeoside Da1 B->C D Incubate for a Defined Period (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate to Allow Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Figure 1: Workflow of the MTT assay for cytotoxicity determination.
Doxorubicin's Signaling Pathway for Apoptosis Induction

Doxorubicin induces apoptosis through a complex signaling cascade that is primarily initiated by DNA damage.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mito Mitochondria Bax->Mito Permeabilization CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Simplified signaling pathway of doxorubicin-induced apoptosis.

This compound: An Uncharacterized Pregnane Glycoside

This compound is a natural product that has been isolated from the plant Dregea volubilis. It belongs to the class of compounds known as pregnane glycosides.

To date, there are no published scientific studies detailing the cytotoxic effects, IC50 values, or mechanism of action of this compound. This significant data gap makes a direct comparison with doxorubicin impossible.

The Potential of Pregnane Glycosides in Cancer Research

While information on this compound is unavailable, studies on other pregnane glycosides have revealed a wide spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[1][2]

  • Variable Cytotoxicity: Research has shown that the cytotoxicity of pregnane glycosides can vary significantly based on their specific chemical structures. Some compounds within this class have demonstrated potent anticancer activity, while others are inactive.[2]

  • Induction of Apoptosis: Some cytotoxic pregnane glycosides have been found to induce apoptosis in cancer cells, a mechanism shared with many conventional chemotherapy drugs.[2]

The cytotoxic potential of this compound remains to be determined through future research.

Conclusion

The comparison between the cytotoxicity of this compound and doxorubicin is currently one-sided due to the absence of experimental data for this compound. Doxorubicin is a well-established cytotoxic agent with a known mechanism of action and a large body of supporting data. In contrast, this compound is a natural product whose biological activities, including any potential cytotoxicity, have not been reported in the scientific literature.

For researchers and drug development professionals, this highlights a critical need for foundational research into the pharmacological properties of this compound. Future studies employing standard cytotoxicity assays, such as the MTT assay, on a panel of cancer cell lines are essential to determine if this compound possesses any anticancer activity. Subsequent mechanistic studies would then be required to elucidate its mode of action and potential as a therapeutic agent. Until such data becomes available, any comparison with doxorubicin remains purely speculative.

References

Dregeoside Da1: A Comparative Analysis of its Efficacy Against Other Steroidal Glycosides in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data positions Dregeoside Da1, a pregnane (B1235032) steroidal glycoside isolated from Dregea volubilis, as a compound of significant interest in anticancer research. This guide provides a comparative analysis of its cytotoxic efficacy against other notable steroidal glycosides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic efficacy of this compound and other selected steroidal glycosides has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
MB49Bladder Carcinoma (murine)4.29 - 21.05
K562Chronic Myelogenous Leukemia4.29 - 21.05
MKN-7Stomach Adenocarcinoma4.29 - 21.05
HT29Colorectal Adenocarcinoma4.29 - 21.05
A549Lung Carcinoma4.29 - 21.05
MCF-7Breast Adenocarcinoma4.29 - 21.05
MDA-MB-231Breast Adenocarcinoma4.29 - 21.05
HepG2Hepatocellular Carcinoma4.29 - 21.05
Data sourced from a 2023 study on pregnane saponins (B1172615) from Dregea volubilis[1]. The exact IC50 value for each cell line within the provided range was not specified in the abstract.
Table 2: Comparative IC50 Values of Other Steroidal Glycosides
Steroidal GlycosideClassCell LineCancer TypeIC50 (nM)
Digitoxin Cardiac GlycosideK-562Chronic Myelogenous Leukemia6.4
MCF-7Breast Adenocarcinoma3 - 33
TK-10Renal Adenocarcinoma3 - 33
Digoxin Cardiac GlycosideHT-29Colon Carcinoma380
H1299Non-small Cell Lung Cancer62
MDA-MB-231Breast Cancer~100 - 300
Ouabain Cardiac GlycosideVariousLeukemia cells~100 - 1000+
Ginsenoside Rg3 GinsenosideB16MelanomaNot specified
Ginsenoside Rh2 GinsenosideDU145Prostate Cancer50,000 - 100,000

Note: IC50 values can vary based on experimental conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable data in the evaluation of cytotoxic compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the cytotoxic effects of a steroidal glycoside on a specific cancer cell line and to calculate its IC50 value.

Materials:

  • 96-well flat-bottom microplates

  • Sterile cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound (steroidal glycoside) stock solution

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the steroidal glycoside in a culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h (adhesion) A->B C Add serial dilutions of Steroidal Glycoside B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate % viability vs. control H->I J Determine IC50 value I->J G Signaling Pathway: Inhibition by Steroidal Glycosides cluster_pathways Cellular Pro-Survival Pathways cluster_outcomes Cellular Outcomes DDR DNA Damage Response (DDR) Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest mTOR mTOR/S6K Signaling mTOR->Apoptosis mTOR->CellCycleArrest SteroidalGlycosides Steroidal Glycosides SteroidalGlycosides->DDR SteroidalGlycosides->mTOR

References

No Data Found on Synergistic Effects of Dregeoside Da1 with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and clinical trial data has revealed no studies investigating the synergistic effects of Dregeoside Da1 in combination with known chemotherapy drugs.

Despite a thorough review of research databases and publications, there is currently no published experimental data to support the use of this compound as a synergistic agent with conventional cancer therapies. The initial search aimed to identify studies that evaluated its potential to enhance the efficacy of chemotherapy drugs, the signaling pathways involved, and detailed experimental protocols. However, no such research appears to have been conducted or at least not published in the public domain.

This compound is a known chemical compound, and its basic safety information is available. However, its biological activity, particularly in the context of cancer treatment and combination therapy, remains unexplored.

Therefore, it is not possible to provide a comparison guide on the synergistic effects of this compound with chemotherapy drugs, as requested. This includes the absence of:

  • Quantitative data: No IC50 values, combination index (CI) values, or in vitro/in vivo experimental results are available for this compound in combination with other drugs.

  • Experimental Protocols: Methodologies for assessing synergy with this compound have not been developed or published.

  • Signaling Pathway Information: The mechanism of action of this compound, especially in cancer cells, and how it might interact with pathways affected by chemotherapy, is unknown.

Researchers, scientists, and drug development professionals interested in this area may consider this a novel field of investigation. Future studies would be required to determine if this compound possesses any anticancer properties, either alone or in combination, and to elucidate its mechanism of action.

Independent Verification of Ginsenoside Rd's Anti-inflammatory Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Ginsenoside Rd and other related ginsenosides (B1230088), focusing on the independent verification of their mechanism of action. The information is compiled from various studies to support further research and development in this area.

Comparative Analysis of Anti-inflammatory Activity

The primary anti-inflammatory mechanism of Ginsenoside Rd and other protopanaxadiol (B1677965) ginsenosides involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and enzymes.

Below is a summary of the quantitative data from various studies, comparing the anti-inflammatory effects of different ginsenosides.

CompoundTargetAssay SystemIC50 / EffectReference
Ginsenoside Rd NF-κB expressionTNF-α-induced HEK293T cellsIC50: 3.47 µM[2]
Ginsenoside Rg5 NF-κB expressionTNF-α-induced HEK293T cellsIC50: 0.61 µM[2]
Ginsenoside Rz1 NF-κB expressionTNF-α-induced HEK293T cellsIC50: 0.63 µM[2]
Ginsenoside Rk1 NF-κB expressionTNF-α-induced HEK293T cellsIC50: 0.75 µM[2]
Ginsenoside Rg1 TNF-α, IL-1β, IL-6High glucose-induced HBZY-1 cellsDose-dependent reduction[3]
Ginsenoside Rg3 TNF-α, IL-6, iNOSLPS-induced RAW264.7 cellsSignificant reduction at 25 µM and 50 µM[4]
Ginsenoside Rf TNF-α, IL-18LPS-induced RAW264.7 cellsSignificant reduction at 25 µM and 50 µM[4]

Key Observations:

  • Ginsenosides Rg5, Rz1, and Rk1 demonstrate more potent inhibition of NF-κB expression compared to Ginsenoside Rd in the cited study.[2]

  • Ginsenoside Rg1 effectively reduces the levels of key pro-inflammatory cytokines in a dose-dependent manner.[3]

  • Ginsenosides Rg3 and Rf also show significant anti-inflammatory effects by reducing pro-inflammatory markers in macrophage cell lines.[4]

  • Some studies suggest that Ginsenoside Rd's anti-inflammatory effects are comparable to those of dexamethasone (B1670325) in certain models, without the associated side effects.[1]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

G_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation GinsenosideRd Ginsenoside Rd GinsenosideRd->IKK Inhibition DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines & Enzymes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and the inhibitory action of Ginsenoside Rd.

G_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation Culture 1. Culture Macrophages (e.g., RAW264.7) Pretreat 2. Pretreat with Ginsenoside Rd (or other compounds) Culture->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Harvest 4. Harvest Supernatant & Cell Lysate Stimulate->Harvest ELISA 5a. ELISA for Cytokines (TNF-α, IL-6) Harvest->ELISA WesternBlot 5b. Western Blot for NF-κB pathway proteins (p-p65, IκBα) Harvest->WesternBlot Quantify 6. Quantify Protein Levels & Cytokine Concentrations ELISA->Quantify WesternBlot->Quantify Compare 7. Compare Effects of Different Ginsenosides Quantify->Compare

Caption: Experimental workflow for assessing the anti-inflammatory effects of ginsenosides.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds like Ginsenoside Rd.

Macrophage Inflammatory Assay

This assay is used to determine the effect of a test compound on the production of inflammatory mediators by macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds (Ginsenoside Rd, etc.)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Ginsenoside Rd at 1, 5, 10, 25, 50 µM) and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: After pre-treatment, add LPS (1 µg/mL final concentration) to all wells except the negative control group.[5]

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot for NF-κB Pathway Activation

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway to determine the mechanism of action of the test compound.

Materials:

  • Treated cells from the macrophage inflammatory assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to a loading control (e.g., β-actin).

This guide provides a foundational understanding of the independent verification of Ginsenoside Rd's anti-inflammatory mechanism. The provided data and protocols can serve as a valuable resource for researchers designing and conducting further investigations into the therapeutic potential of this and related compounds.

References

Comparative Analysis of Dregeoside Da1 and its Synthetic Analogs: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the research surrounding Dregeoside Da1 and its synthetic analogs. While the natural compound has been identified, specific data on its biological activities are scarce, and information regarding the synthesis and evaluation of its analogs is currently unavailable. This guide summarizes the existing knowledge on this compound and highlights the absence of data necessary for a comparative analysis with synthetic derivatives.

Introduction to this compound

This compound is a naturally occurring pregnane (B1235032) glycoside isolated from the plant Dregea volubilis. Its chemical identity is established with the molecular formula C42H70O15 and the CAS number 98665-65-7. Pregnane glycosides, a class of steroid glycosides, are known for their diverse biological activities.

Extracts from Dregea volubilis have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, antioxidant, antidiabetic, and antibacterial properties. Specifically, other pregnane glycosides isolated from this plant have been shown to inhibit the enzymes α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.

Biological Activity of this compound: Limited Direct Evidence

Despite the known biological activities of extracts from its source plant, there is a notable lack of specific experimental data on the biological effects of purified this compound. While it can be inferred that this compound may contribute to the observed activities of the plant extract, dedicated studies to confirm and quantify its specific pharmacological profile are not present in the reviewed literature.

Synthetic Analogs: An Unexplored Frontier

A thorough search of scientific databases has yielded no publications detailing the synthesis or biological evaluation of synthetic analogs of this compound. The development of synthetic analogs is a crucial step in drug discovery and development, as it allows for the systematic exploration of structure-activity relationships (SAR), optimization of potency and selectivity, and improvement of pharmacokinetic properties. The absence of such studies for this compound means that a comparative analysis, as intended by this guide, cannot be performed.

Future Directions and a Call for Research

The preliminary evidence of biological activity within the pregnane glycoside class from Dregea volubilis suggests that this compound could be a valuable lead compound for further investigation. To unlock its therapeutic potential, the following areas of research are critical:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological screening.

  • Biological Profiling: Systematic evaluation of the biological activities of this compound, including but not limited to its anti-inflammatory, cytotoxic, and enzyme inhibitory effects.

  • Mechanism of Action Studies: Investigation into the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Synthesis of Analogs: The design and chemical synthesis of a library of this compound analogs with systematic modifications to the steroid core and the glycosidic moieties.

  • Comparative Biological Evaluation: Head-to-head comparison of the biological activities of this compound and its synthetic analogs to establish structure-activity relationships.

Conclusion

Currently, a comparative analysis of this compound and its synthetic analogs is not feasible due to the absence of publicly available data on any synthetic derivatives. The scientific community is encouraged to pursue research into this natural product to elucidate its biological potential and to explore the chemical space of its analogs. Such studies would be invaluable for the drug development professionals and researchers interested in novel therapeutic agents from natural sources.

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Dregeoside Da1, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This document provides immediate and essential safety and logistical information for the proper disposal of this compound, a steroidal saponin.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, lab coats, and eye protection. All handling of this compound should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or vapors.[1]

II. Spill and Accidental Release Management

In the event of a spill or accidental release, the following steps must be taken:

  • Evacuate and Secure the Area: Immediately evacuate personnel to a safe area, particularly upwind of the spill, and restrict access to the contaminated zone.

  • Eliminate Ignition Sources: Remove all potential sources of ignition from the vicinity.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. It is crucial to prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]

  • Clean-up Procedures:

    • Avoid breathing any mist, gas, or vapors.[1]

    • For solid spills, carefully collect the material, avoiding dust formation.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

III. This compound Disposal Protocol

The primary method for the disposal of this compound is to collect and arrange for its removal by a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Collection: Carefully collect the this compound waste.

  • Containerization: Place the waste into a suitable, clearly labeled, and securely closed container.

  • Storage: Store the container in a designated, safe, and secure area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste management company.

It is imperative that this compound is not discharged into the environment, including drains and waterways.[1]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

Dregeoside_Da1_Disposal_Workflow start Start: this compound Waste Generated assess_spill Accidental Spill or Release? start->assess_spill spill_protocol Follow Spill and Accidental Release Management Protocol assess_spill->spill_protocol Yes routine_disposal Routine Disposal assess_spill->routine_disposal No collect_waste Collect Waste Material spill_protocol->collect_waste routine_disposal->collect_waste containerize Place in Suitable, Closed, and Labeled Container collect_waste->containerize store Store in Designated Safe Area containerize->store arrange_disposal Arrange for Professional Waste Disposal Service store->arrange_disposal end_disposal End: Waste Properly Disposed arrange_disposal->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dregeoside Da1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dregeoside Da1

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a stringent adherence to safety protocols is necessary to minimize exposure and ensure personal safety. The following personal protective equipment should be utilized:

  • Hand Protection: Wear chemical-impermeable gloves.

  • Eye and Face Protection: Use safety glasses or goggles to avoid contact with eyes.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, wear a suitable respirator.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.

General safety advice includes handling the compound in a well-ventilated area, avoiding the formation of dust and aerosols, and preventing contact with skin and eyes.[1]

Quantitative Exposure and Safety Data

At present, specific quantitative data regarding toxicity to fish, daphnia, algae, or microorganisms for this compound is unavailable.[1] Similarly, data on persistence and degradability, bioaccumulative potential, and mobility in soil has not been established.[1]

ParameterValue
Toxicity to fish No data available
Toxicity to daphnia and other aquatic invertebrates No data available
Toxicity to algae No data available
Toxicity to microorganisms No data available
Persistence and degradability No data available
Bioaccumulative potential No data available
Mobility in soil No data available

Table 1: Ecotoxicity and Environmental Fate of this compound[1]

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety and research integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (98665-65-7), and any hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Preparation and Use
  • Designated Area: Conduct all handling and preparation activities in a designated, well-ventilated area, preferably within a chemical fume hood.

  • PPE: Before handling, ensure all required personal protective equipment is worn correctly.

  • Weighing: If weighing the solid form, take care to avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the this compound slowly to prevent splashing. Common solvents include DMSO, Pyridine, Methanol, and Ethanol.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Chemical Waste: Dispose of this compound by transferring it to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Dispose Waste Dispose Waste Decontaminate Work Area->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE End End Remove PPE->End Start Start Start->Don PPE

Caption: Workflow for Handling this compound.

Emergency Plan: Spills and Exposure

Immediate and appropriate action is vital in the event of a spill or personal exposure to this compound.

Accidental Release Measures

In case of a spill or leak:

  • Ensure Ventilation: Provide adequate ventilation in the affected area.

  • Remove Ignition Sources: Eliminate all sources of ignition.

  • Evacuate Personnel: Evacuate unnecessary personnel to a safe area, keeping them upwind of the spill.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

  • Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment. Place the collected material in a suitable, closed container for disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

  • Inhalation: If inhaled, move the person into fresh air.

G Emergency Response for this compound Incidents Incident Occurs Incident Occurs Assess Situation Assess Situation Incident Occurs->Assess Situation Spill Spill or Leak? Assess Situation->Spill Yes Exposure Personal Exposure? Assess Situation->Exposure No Isolate Area Isolate Area Spill->Isolate Area Remove from Source Remove from Source Exposure->Remove from Source Wear PPE Wear PPE Isolate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose Waste Dispose Waste Clean Up->Dispose Waste Report Incident Report Incident Dispose Waste->Report Incident Administer First Aid Administer First Aid Remove from Source->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Seek Medical Attention->Report Incident End End Report Incident->End

Caption: Emergency Decision-Making for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.